3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPJEFLGBLJKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2Br)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434496 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156817-72-0 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS No. 156817-72-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document consolidates key chemical, physical, and safety data, alongside an exploration of its synthesis and biological significance.
Chemical and Physical Properties
This compound is a solid, bicyclic heteroaromatic compound. Its structure, featuring a fused imidazole and a saturated pyridine ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 156817-72-0 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% or ≥97% | [1][3] |
| Predicted Boiling Point | 346.3±15.0 °C | [2] |
| Predicted Density | 1.73±0.1 g/cm³ | [2] |
| InChI Key | CDQPJEFLGBLJKS-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various established methods. A common and versatile approach is the multicomponent Groebke–Blackburn–Bienaymé (GBB) reaction.[6] This reaction typically involves the condensation of a 2-aminopyridine derivative, an aldehyde, and an isocyanide.
While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a general synthetic strategy can be inferred. The synthesis of related 6-bromoimidazo[1,2-a]pyridines has been described, involving the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde.[7]
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Biological Significance and Applications
Derivatives of the imidazo[1,2-a]pyridine scaffold exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry.[8] These activities include roles as enzyme inhibitors and receptor ligands.[8]
Specifically, this compound is utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anxiolytic and sedative agents.[9] Its chemical structure is amenable to selective binding to receptors in the central nervous system, highlighting its value in drug discovery.[9]
Modulation of GABAa Receptors
The anxiolytic and sedative properties of compounds derived from this scaffold suggest a likely interaction with γ-aminobutyric acid type A (GABAa) receptors. These receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the targets of many clinically important drugs.
Proposed Signaling Pathway Involvement:
Caption: Postulated mechanism of action for derivatives of the title compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. However, based on general procedures for related compounds, the following outlines can be proposed.
General Synthetic Procedure for Imidazo[1,2-a]pyridines
A general procedure for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of the title compound, a tetrahydropyridine precursor would be required.
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Purification: The crude product is typically purified by column chromatography on silica gel.
In Vitro Biological Assays
To investigate the potential activity of derivatives of this compound as GABAa receptor modulators, standard in vitro assays can be employed.
Experimental Workflow for In Vitro Analysis:
Caption: A typical workflow for assessing the biological activity of synthesized compounds.
Safety and Handling
The safety data for this compound is not extensively detailed. However, based on the GHS pictograms and hazard statements for related compounds, caution should be exercised when handling this chemical.[3]
Table 2: Hazard Information
| Hazard | Description |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Storage:
Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always refer to the SDS provided by the supplier before handling this chemical.
References
- 1. This compound | 156817-72-0 [sigmaaldrich.com]
- 2. This compound CAS#: 156817-72-0 [m.chemicalbook.com]
- 3. 156817-72-0 | this compound - Moldb [moldb.com]
- 4. 2408973-17-9|this compound-8-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
In-Depth Technical Guide: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-tuberculosis, antifungal, and anti-ulcer properties. The subject compound, with its tetrahydro- substitution, is noted as a key intermediate in the synthesis of pharmaceutical agents, particularly those with anxiolytic and sedative effects, suggesting a potential role as a modulator of central nervous system receptors such as the GABAa receptor.[2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| CAS Number | 156817-72-0 |
| Appearance | Solid |
| Storage Conditions | 2-8°C, dry and sealed from light |
Synthesis
Potential Biological Activity and Signaling Pathway
Derivatives of imidazo[1,2-a]pyridine are known to exhibit a range of biological activities. Given that this compound is an intermediate for anxiolytic and sedative agents, a likely mechanism of action is the modulation of the GABAa receptor, a ligand-gated ion channel that is the primary target for benzodiazepines and other central nervous system depressants.
Hypothetical Signaling Pathway: GABAa Receptor Modulation
The binding of an agonist to the GABAa receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and an inhibitory effect on neurotransmission. Positive allosteric modulators, such as benzodiazepines, enhance the effect of GABA, leading to a more pronounced inhibitory signal.
Experimental Protocols
To assess the interaction of this compound with its potential target, a GABAa receptor binding assay can be performed. The following is a generalized protocol based on standard methodologies.[4]
GABAa Receptor Binding Assay
Objective: To determine the binding affinity of the test compound to the GABAa receptor.
Materials:
-
Radioligand (e.g., [³H]muscimol or [³H]flumazenil)
-
Test compound (this compound)
-
Unlabeled GABA (for non-specific binding determination)
-
Brain tissue homogenate (e.g., rat cerebral cortex)
-
Assay buffer (e.g., Tris-HCl)
-
Filtration apparatus and glass fiber filters
-
Scintillation counter and scintillation fluid
Quantitative Data for Related Compounds
While specific quantitative data for this compound is limited in the public domain, data from studies on other imidazo[1,2-a]pyridine derivatives can provide insights into the potential potency of this class of compounds.
| Compound Class/Derivative | Biological Activity/Target | IC₅₀/Activity | Reference |
| 3-aminoimidazole[1,2-α]pyridine (Compound 12) | Anticancer (HT-29 cells) | 4.15 ± 2.93 µM | |
| 3-aminoimidazole[1,2-α]pyridine (Compound 14) | Anticancer (B16F10 cells) | 21.75 ± 0.81 µM | |
| 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine (4e, 4f) | Anticancer (MCF-7, SK-MEL-28) | 1 to 10 μM | [5] |
| Dicationic 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines | Antiprotozoal (T. b. rhodesiense) | 6 nM to 63 nM | [6] |
| Dicationic 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines | Antiprotozoal (P. falciparum) | 14 nM to 88 nM | [6] |
Conclusion
This compound is a valuable building block in medicinal chemistry, particularly for the development of agents targeting the central nervous system. Its structural similarity to known anxiolytic and sedative compounds suggests that its biological effects may be mediated through the GABAa receptor. Further investigation, including detailed synthesis, in vitro binding and functional assays, and in vivo pharmacological studies, is warranted to fully elucidate its therapeutic potential. The methodologies and data presented in this guide for related compounds provide a strong foundation for such future research.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the structural elucidation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Direct and detailed experimental data for the comprehensive characterization of this specific molecule is limited in publicly accessible literature. However, by examining related compounds and established synthetic methodologies, we can provide a foundational understanding for researchers working with this and similar chemical entities. This document compiles available physical data, outlines a probable synthetic route, and details the analytical methods essential for its full structural confirmation.
Physicochemical Properties
While a complete experimental dataset is not available, the fundamental properties of this compound can be summarized from chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 201.06 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 156817-72-0 | --INVALID-LINK-- |
Synthesis and Characterization Workflow
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-documented. A common and effective method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the target molecule, a plausible synthetic pathway would involve the reaction of 2-aminopiperidine with a suitable three-carbon α,β-dihaloaldehyde or a related synthon, followed by bromination at the 3-position.
Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridines
The following is a generalized protocol based on the synthesis of related imidazo[1,2-a]pyridine derivatives.[1][2]
-
Reaction Setup: To a solution of the appropriate 2-aminopyridine or its saturated analog in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of the α-halocarbonyl compound.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours, with progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Data of Related Compounds
In the absence of specific data for this compound, the following tables summarize spectroscopic information for structurally related compounds to aid in the interpretation of experimental results.
NMR Data for Substituted Hexahydroimidazo[1,2-a]pyridine Derivatives
The following data is for 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides, which share the saturated heterocyclic core.[3]
¹H NMR (DMSO-d₆):
| Protons | Chemical Shift (δ, ppm) |
| CH₂CH₂ (C6, C7) | 1.76 - 1.81 (m) |
| 8-CH₂ | 2.62 and 2.68 (m+m) |
| 5-CH₂ | 2.92 and 3.33 (m+m) |
¹³C NMR (DMSO-d₆):
| Carbon | Chemical Shift (δ, ppm) |
| C6, C7, C8 | 17.94, 21.03, 23.49 |
Spectroscopic Data for 3-Bromoimidazo[1,2-a]pyridine
This aromatic analog provides reference points for the signals of the imidazo[1,2-a]pyridine core.[4]
| Spectroscopy | Data Source |
| ¹H NMR | SpectraBase |
| ¹³C NMR | Aldrich Chemical Company, Inc. |
| FTIR | Aldrich Chemical Company, Inc. (KBr Wafer) |
| UV-VIS | SpectraBase |
Mass Spectrometry
The expected mass spectrum for this compound would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Predicted m/z for [M+H]⁺:
| Ion | Calculated m/z |
| [C₇H₁₀⁷⁹BrN₂]⁺ | 201.0022 |
| [C₇H₁₀⁸¹BrN₂]⁺ | 203.0001 |
Potential Biological Activity and Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, it is suggested to be an intermediate in the synthesis of anxiolytic and sedative agents.[4] This implies potential interactions with central nervous system (CNS) receptors, such as GABAₐ receptors, which are common targets for such drugs. The broader class of imidazo[1,2-a]pyridines is known for a wide range of biological activities, including anticancer and antimicrobial effects.[5]
Conclusion
The complete structural elucidation of this compound requires dedicated experimental work. This guide provides a framework for researchers by summarizing its known properties, presenting a likely synthetic approach, and offering spectroscopic data from closely related compounds as a reference. The suggested potential for CNS activity warrants further investigation into its pharmacological profile and mechanism of action. The provided workflows and comparative data serve as a valuable resource for the synthesis, purification, and characterization of this and similar heterocyclic compounds in drug discovery and development.
References
physical and chemical properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities involving this molecule.
Core Compound Identification
This compound is a substituted imidazopyridine derivative. Its core structure consists of a fused imidazole and a saturated pyridine ring, with a bromine atom substituted at the 3-position of the imidazo[1,2-a]pyridine ring system.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 156817-72-0 |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| Canonical SMILES | C1CCN2C(=NC=C2Br)C1 |
| InChI Key | CDQPJEFLGBLJKS-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the available physical and chemical properties of this compound is provided below. It is important to note that some of the data are predicted values and should be confirmed experimentally.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Solid | Commercial Suppliers |
| Appearance | Off-white to brown solid | ChemicalBook |
| Melting Point | Not available | - |
| Boiling Point (Predicted) | 346.3 ± 15.0 °C | ChemicalBook |
| Density (Predicted) | 1.73 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 5.91 ± 0.20 | ChemicalBook |
| Solubility | Soluble in CH₂Cl₂ (based on related compounds) | Inferred from supplementary information on similar compounds |
| Storage Conditions | 2-8°C, protect from light | ChemicalBook |
Spectral Data
Table 2: Predicted and Analogous Spectral Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the tetrahydro-pyridine and imidazole rings. The chemical shifts will be influenced by the bromine substituent and the bicyclic ring system. |
| ¹³C NMR | Resonances for the seven carbon atoms in the molecule. The carbon bearing the bromine atom is expected to be significantly shifted. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (201.06 g/mol ) with a characteristic isotopic pattern due to the presence of bromine. |
Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general synthetic strategies for imidazo[1,2-a]pyridines can be adapted. A plausible synthetic route would involve the bromination of the parent compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
The following diagram illustrates a generalized workflow for the synthesis of related imidazo[1,2-a]pyridine derivatives, which could be adapted for the target compound.
A potential experimental approach for the bromination step could involve reacting 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.
Reactivity
The chemical reactivity of this compound is expected to be influenced by the electron-rich imidazo[1,2-a]pyridine core and the presence of the bromine substituent. The bromine atom at the 3-position could serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of various substituents to explore structure-activity relationships.
Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway involvement has been reported for this compound, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively studied and shown to exhibit a wide range of biological activities. These activities are often attributed to their interaction with various signaling pathways.
The following diagram illustrates some of the key signaling pathways that have been associated with the imidazo[1,2-a]pyridine scaffold.
Given the established biological relevance of the imidazo[1,2-a]pyridine core, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further investigation is warranted to determine its specific biological targets and mechanism of action.
Conclusion
This compound is a chemical entity with potential for further exploration in the field of medicinal chemistry. This guide has summarized the currently available information on its physical and chemical properties. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this compound and explore its potential applications in drug discovery and development. The provided information on related compounds and general synthetic methodologies can serve as a foundation for such future investigations.
Spectral Data of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, featuring a fused imidazole and a saturated pyridine ring, provides a valuable scaffold for the development of novel therapeutic agents. The presence and position of the bromine atom offer a handle for further chemical modifications, making it a versatile building block in synthetic organic chemistry. This document provides a summary of the available spectral data for this compound, which is crucial for its unambiguous identification and characterization.
Due to the limited availability of publicly accessible, comprehensive experimental spectral data for this compound in peer-reviewed literature, this guide will focus on presenting predicted spectral data and general experimental protocols applicable to this class of compounds. It is important to note that while predicted data provides valuable insights, experimental verification is essential for definitive structural confirmation.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and should be used as a reference for experimental data acquisition and interpretation.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.2 - 7.5 | s | 1H | H-2 |
| ~3.8 - 4.1 | t | 2H | H-5 |
| ~2.8 - 3.1 | t | 2H | H-8 |
| ~1.8 - 2.2 | m | 4H | H-6, H-7 |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~140 - 145 | C | C-8a |
| ~120 - 125 | C | C-3 |
| ~115 - 120 | CH | C-2 |
| ~45 - 50 | CH₂ | C-5 |
| ~25 - 30 | CH₂ | C-8 |
| ~20 - 25 | CH₂ | C-6 |
| ~18 - 22 | CH₂ | C-7 |
Predicted Mass Spectrometry Data
| Ion | [M+H]⁺ | [M+Na]⁺ |
| m/z | ~201.00, 203.00 | ~223.00, 225.00 |
The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100 - 3000 | C-H stretch (aromatic/heteroaromatic) |
| ~2950 - 2850 | C-H stretch (aliphatic) |
| ~1640 - 1600 | C=N stretch |
| ~1450 - 1400 | C-H bend (aliphatic) |
| ~800 - 700 | C-Br stretch |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectral analysis of imidazo[1,2-a]pyridine derivatives. These should be adapted and optimized for the specific synthesis of this compound.
General Synthesis Protocol
A common route for the synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold involves the cyclization of a suitable 2-aminopyridine derivative. For the target compound, a potential synthetic route could involve the bromination of the pre-formed 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core.
Materials:
-
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectral Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of at least 400 MHz for protons.
-
The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts (δ) should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Coupling constants (J) should be reported in Hertz (Hz).
Mass Spectrometry (MS):
-
Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the molecular formula.
Infrared (IR) Spectroscopy:
-
IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Characteristic absorption bands should be reported in wavenumbers (cm⁻¹).
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the synthesis and spectral characterization of this compound.
Caption: Workflow for Synthesis and Spectral Characterization.
Conclusion
An In-depth Technical Guide on the Solubility of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including reaction conditions, formulation, and bioavailability.
Solubility Profile of this compound
2.1. Quantitative Solubility Data
A thorough search of scientific databases and supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. The compound is commercially available as a solid.
2.2. Qualitative Solubility Assessment
Based on its chemical structure, a qualitative prediction of solubility can be made. The molecule contains a polar imidazo[1,2-a]pyridine core and a bromine atom, which contribute to its polarity. The tetrahydrogenated pyridine ring provides some non-polar character. Therefore, this compound is expected to be more soluble in polar organic solvents than in non-polar hydrocarbon solvents.
-
Expected High Solubility: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and polar protic solvents like lower alcohols (methanol, ethanol).
-
Expected Moderate Solubility: Solvents of intermediate polarity like dichloromethane (DCM), chloroform, and ethyl acetate.
-
Expected Low Solubility: Non-polar solvents such as hexanes and toluene.
It is crucial to experimentally determine the solubility for specific applications.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.
3.1. Materials
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical method.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Determine the concentration of the dissolved solid in the filtrate. This can be done by:
-
Gravimetric analysis: Evaporate the solvent from the weighed vial and weigh the remaining solid.
-
Chromatographic analysis (e.g., HPLC): Dilute the filtered solution with a suitable solvent and analyze it using a pre-calibrated HPLC method to determine the concentration.
-
-
-
Calculation of Solubility:
-
Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the general workflow for solubility determination and a relevant biological pathway where related compounds are active.
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes for obtaining 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. The synthesis primarily involves a two-stage process: the construction of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, followed by regioselective bromination at the 3-position.
Core Synthesis Starting Materials
The principal starting materials for the synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold are derivatives of piperidine and a two-carbon electrophilic synthon. The most common approaches are outlined below.
Route 1: From 2-Aminopyridine
A prevalent method begins with the readily available 2-aminopyridine. This route involves an initial reduction of the pyridine ring to form a piperidine intermediate, which is then cyclized.
-
Key Starting Materials:
-
2-Aminopyridine
-
Reducing agents (e.g., H₂/PtO₂, NaBH₄)
-
A C2-electrophile (e.g., bromoacetaldehyde, chloroacetaldehyde, or α-haloketones)
-
Route 2: From Piperidine Derivatives
Alternatively, the synthesis can commence from a pre-existing piperidine ring, which simplifies the initial steps.
-
Key Starting Materials:
-
2-Aminopiperidine (or its salts)
-
A C2-electrophile (e.g., bromoacetaldehyde, chloroacetaldehyde, or α-haloketones)
-
Bromination
Once the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is synthesized, the final step is the introduction of a bromine atom at the 3-position of the imidazole ring. This is typically achieved through electrophilic bromination.
-
Key Reagent:
Quantitative Data Summary
The following tables summarize typical quantitative data for the key transformations, compiled from analogous syntheses reported in the literature.
Table 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Core
| Starting Material 1 | Starting Material 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminopiperidine | Bromoacetaldehyde | Ethanol | NaHCO₃ | Reflux | 4 - 6 | 60 - 75 |
| 2-Aminopyridine | (Hydrogenation) | Methanol/HCl | PtO₂ | Room Temp | 2 | >90 |
| 2-Aminopiperidine | Chloroacetaldehyde | Isopropanol | K₂CO₃ | 80 | 12 | 65 - 80 |
Table 2: Bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | N-Bromosuccinimide | Acetonitrile | 0 to RT | 1 - 2 | 85 - 95 |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | N-Bromosuccinimide | Dichloromethane | 0 to RT | 1 - 2 | 80 - 90 |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine from 2-Aminopiperidine
-
To a solution of 2-aminopiperidine dihydrochloride (1.0 eq) in ethanol, add sodium bicarbonate (2.5 eq).
-
To this suspension, add a 40% aqueous solution of bromoacetaldehyde (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Protocol 2: Bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
-
Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile and cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Visualizations
Synthetic Workflow
Caption: Synthetic Routes to this compound.
Signaling Pathway: Inhibition of Heparanase-1
Derivatives of tetrahydroimidazo[1,2-a]pyridine have been identified as inhibitors of Heparanase-1 (HPSE1).[3][4] HPSE1 is an endo-β-D-glucuronidase that degrades heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix and basement membranes. Inhibition of HPSE1 is a therapeutic target in cancer and proteinuric kidney diseases.
Caption: Inhibition of the Heparanase-1 pathway by tetrahydroimidazo[1,2-a]pyridine derivatives.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activity of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential biological activities of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Direct pharmacological data for this specific compound is limited in publicly available literature. However, based on its structural similarity to other well-studied imidazo[1,2-a]pyridine derivatives, this guide explores its potential as an anxiolytic agent acting on the GABA-A receptor and as an antiprotozoal compound. Detailed experimental protocols for evaluating these potential activities are provided, alongside conceptual diagrams of relevant signaling pathways and a plausible synthetic workflow. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this and related compounds.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antituberculosis activities. The specific compound, this compound (CAS No. 156817-72-0), has been identified as a key intermediate in the synthesis of potential anxiolytic and sedative agents.[2][3] This suggests its potential interaction with central nervous system targets. Furthermore, the broader class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines has been investigated for antiprotozoal activity.[4][5]
This guide will synthesize the available information on related compounds to build a profile of the potential biological activities of this compound, with a focus on its prospective anxiolytic and antiprotozoal effects.
Potential Biological Activities and Data
Potential Anxiolytic Activity (GABA-A Receptor Modulation)
Several imidazo[1,2-a]pyridine derivatives are known to exert their effects through positive allosteric modulation of the GABA-A receptor, a key target for anxiolytic drugs. One such example is RWJ-51204, a tetrahydrobenzo[6][7]imidazo[1,2a]pyridine derivative, which displays high affinity for the benzodiazepine site on the GABA-A receptor.[6]
Table 1: In Vitro GABA-A Receptor Binding Affinity of a Structurally Related Tetrahydro-imidazo-pyridine Derivative
| Compound | Receptor Site | Ki (nM) |
| RWJ-51204 | Benzodiazepine site on GABA-A receptors | 0.2 - 2 |
Data extracted from a study on a structurally related tetrahydrobenzo[6][7]imidazo[1,2a]pyridine derivative.[6]
Table 2: In Vivo Anxiolytic-like Efficacy of a Structurally Related Tetrahydro-imidazo-pyridine Derivative
| Compound | Animal Model | Endpoint | ED50 / MED (mg/kg, oral) |
| RWJ-51204 | Pentylenetetrazole-induced seizure (mouse) | Seizure Inhibition | 0.04 |
| RWJ-51204 | Vogel conflict test (rat) | Anti-conflict | 0.36 |
| RWJ-51204 | Elevated plus-maze (rat) | Increased open arm time | 0.1 (MED) |
| RWJ-51204 | Conflict test (squirrel monkey) | Anti-conflict | 0.49 |
Data extracted from a study on a structurally related tetrahydrobenzo[6][7]imidazo[1,2a]pyridine derivative.[6] ED50: half maximal effective dose; MED: minimal effective dose.
Potential Antiprotozoal Activity
Dicationic derivatives of imidazo[1,2-a]pyridines and their 5,6,7,8-tetrahydro analogs have shown potent activity against protozoan parasites such as Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis) and Plasmodium falciparum (the most virulent malaria parasite).[5][8] The mechanism of action for many dicationic compounds involves binding to the minor groove of parasitic DNA.[9][10][11][12]
Table 3: In Vitro Antiprotozoal Activity of Dicationic Tetrahydroimidazo[1,2-a]pyridine Analogs
| Compound Class | Organism | IC50 Range (nM) |
| Dicationic Tetrahydroimidazo[1,2-a]pyridines | Trypanosoma brucei rhodesiense | 1 - 63 |
| Dicationic Tetrahydroimidazo[1,2-a]pyridines | Plasmodium falciparum | 14 - 88 |
Data extracted from a study on dicationic 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine derivatives.[5][8] IC50: half maximal inhibitory concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
Synthesis of this compound
A plausible synthetic route for this compound involves the cyclization of 2-aminopyridine precursors. A general approach is outlined below.
Protocol 3.1.1: Synthesis via Bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
-
Step 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This intermediate can be synthesized through various established methods, often involving the reaction of 2-aminopyridine with a suitable C2 synthon followed by reduction of the pyridine ring.
-
Step 2: Bromination. To a solution of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in a suitable solvent (e.g., chloroform or acetic acid), add N-bromosuccinimide (NBS) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
In Vitro GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.[13][14][15][16]
Protocol 3.2.1: Membrane Preparation
-
Homogenize rat cerebral cortices in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in deionized water and centrifuge again at 100,000 x g for 30 minutes.
-
Wash the pellet twice by resuspension in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifugation.
-
Resuspend the final pellet in binding buffer and store at -80°C.
Protocol 3.2.2: Binding Assay
-
Thaw the prepared membranes and resuspend in fresh binding buffer.
-
In a 96-well plate, add the membrane preparation, [3H]-Flunitrazepam (or another suitable radioligand for the benzodiazepine site) at a final concentration of ~1 nM, and varying concentrations of the test compound (this compound).
-
For non-specific binding, use a high concentration of a known non-radioactive ligand (e.g., 10 µM Diazepam).
-
Incubate the plate at 4°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values for the test compound.
In Vivo Anxiolytic Activity Assays
Protocol 3.3.1: Elevated Plus Maze (EPM) Test [1][7][17][18][19]
-
The EPM apparatus consists of two open arms and two closed arms, elevated from the floor.
-
Administer the test compound (e.g., via intraperitoneal injection) to mice or rats at various doses 30 minutes before the test. A vehicle control group should be included.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes, and record its behavior using a video tracking system.
-
Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm. An increase in the time spent in and/or entries into the open arms is indicative of anxiolytic activity.
Protocol 3.3.2: Vogel Conflict Test [2][20][21][22][23]
-
Water-deprive rats or mice for 48 hours prior to the test.
-
Administer the test compound or vehicle to the animals.
-
Place the animal in an operant chamber equipped with a drinking spout.
-
Allow the animal to drink, but deliver a mild electric shock through the spout after a predetermined number of licks (e.g., every 20th lick).
-
Record the total number of licks and shocks received over a specific period (e.g., 5 minutes).
-
Anxiolytic compounds are expected to increase the number of punished licks compared to the vehicle control group.
In Vitro Antiprotozoal Assays
Protocol 3.4.1: Trypanosoma brucei rhodesiense Viability Assay [24][25]
-
Culture bloodstream form T. b. rhodesiense in HMI-9 medium supplemented with 10% fetal bovine serum.
-
In a 96-well plate, add various concentrations of the test compound to the parasite culture.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Add a viability indicator, such as resazurin, and incubate for a further 4-6 hours.
-
Measure the fluorescence or absorbance to determine the number of viable parasites.
-
Calculate the IC50 value of the test compound.
Protocol 3.4.2: Plasmodium falciparum Growth Inhibition Assay [5][26][27][28][29]
-
Culture a chloroquine-sensitive or resistant strain of P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax.
-
Synchronize the parasite culture to the ring stage.
-
In a 96-well plate, add the parasitized erythrocytes and various concentrations of the test compound.
-
Incubate the plate for 72-96 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Quantify parasite growth using a method such as SYBR Green I-based DNA staining or [3H]-hypoxanthine incorporation.
-
Determine the IC50 value of the test compound.
Signaling Pathways and Mechanisms of Action
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron.[4][30][31][32][33] This leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. Benzodiazepines and related compounds, likely including imidazo[1,2-a]pyridine derivatives, bind to an allosteric site on the receptor, enhancing the effect of GABA and increasing the frequency of channel opening.
Caption: GABA-A Receptor Signaling Pathway.
Proposed Antiprotozoal Mechanism of Action
Dicationic aromatic compounds, a class to which derivatives of the tetrahydroimidazo[1,2-a]pyridine scaffold belong, often exert their antiprotozoal effects by binding to the AT-rich minor groove of DNA.[9][10][11][12] This interaction can interfere with DNA replication and transcription, leading to cell death.
Caption: Proposed Antiprotozoal Mechanism of Action.
Conclusion
While direct biological data for this compound is currently lacking, evidence from structurally related compounds strongly suggests its potential as a valuable scaffold for the development of novel anxiolytic and antiprotozoal agents. Its likely interaction with the GABA-A receptor warrants further investigation for its potential in treating anxiety and other neurological disorders. Additionally, the demonstrated efficacy of related dicationic tetrahydroimidazo[1,2-a]pyridines against pathogenic protozoa highlights a promising avenue for antimicrobial drug discovery. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for future research to elucidate the specific biological activities and therapeutic potential of this compound.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. orchidscientific.com [orchidscientific.com]
- 3. This compound [myskinrecipes.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA minor groove binders: an overview on molecular modeling and QSAR approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PDSP - GABA [kidbdev.med.unc.edu]
- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 20. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 21. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. orchidscientific.com [orchidscientific.com]
- 23. VOGEL TEST [panlab.com]
- 24. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]
- 25. Protocols - Alsford Lab [blogs.lshtm.ac.uk]
- 26. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 27. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
- 28. iddo.org [iddo.org]
- 29. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ovid.com [ovid.com]
- 31. studysmarter.co.uk [studysmarter.co.uk]
- 32. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. creative-diagnostics.com [creative-diagnostics.com]
The Versatile Scaffold: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer diverse three-dimensional arrangements and opportunities for functionalization. Among these, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core has emerged as a "privileged structure," forming the basis of compounds with a wide array of biological activities. The strategic introduction of a bromine atom at the 3-position of this saturated bicyclic system yields 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a highly versatile building block poised for elaboration into a multitude of potential drug candidates. This technical guide provides a comprehensive overview of its synthesis, derivatization, and applications in medicinal chemistry, supported by detailed experimental protocols and quantitative data.
Synthesis of the Core Building Block
The synthesis of 3-substituted-5,6,7,8-tetrahydroimidazo[1,2-a]pyridines can be achieved through various synthetic routes. A common strategy involves the cyclization of a substituted 2-aminopyridine precursor. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a general approach can be adapted from established methods for the synthesis of related imidazo[1,2-a]pyridines. One such plausible pathway is outlined below.
General Synthetic Approach
A potential synthesis commences with the reaction of a suitable piperidine precursor, which is then cyclized to form the imidazo[1,2-a]pyridine core. Subsequent bromination at the electron-rich 3-position would yield the desired product.
Figure 1. A generalized synthetic workflow for the preparation of the target building block.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
A mixture of 2-aminopiperidine (1.0 eq) and a suitable cyclizing agent such as chloroacetaldehyde (1.1 eq) in a solvent like ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core.
Step 2: Bromination to this compound
To a solution of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C, N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Derivatization via Cross-Coupling Reactions
The bromine atom at the 3-position of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Figure 2. Palladium-catalyzed cross-coupling reactions for the derivatization of the core scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 3-position of the core and various aryl or heteroaryl boronic acids or esters.
General Experimental Protocol:
To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water, toluene/water), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05-0.1 eq) is added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for several hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide variety of primary and secondary amines at the 3-position.
General Experimental Protocol:
A mixture of this compound (1.0 eq), an amine (1.1-1.5 eq), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃) (0.02-0.05 eq), a phosphine ligand (e.g., Xantphos, BINAP) (0.04-0.1 eq), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated under an inert atmosphere at 80-120 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Applications in Medicinal Chemistry and Biological Activity
Derivatives of the broader imidazo[1,2-a]pyridine and 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffolds have demonstrated a wide range of biological activities, including anticancer, antifungal, and antiprotozoal effects. While specific data for derivatives of this compound is sparse in the public domain, the known activities of related compounds highlight the potential of this building block.
Anticancer Activity
Numerous imidazo[1,2-a]pyridine derivatives have been investigated as potential anticancer agents, targeting various cellular pathways.
Figure 3. A simplified diagram illustrating potential anticancer mechanisms of action for imidazo[1,2-a]pyridine derivatives.
Table 1: Cytotoxicity of Selected Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [1] |
| IP-6 | HCC1937 (Breast) | 47.7 | [1] |
| HB9 | A549 (Lung) | 50.56 | [2] |
| HB10 | HepG2 (Liver) | 51.52 | [2] |
Antifungal Activity
Derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold have also shown promise as antifungal agents.
Table 2: Antifungal Activity of a 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivative
| Compound | Fungal Strain | MIC (mg/mL) | Reference |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) | Candida species | 0.016 | [3] |
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a valuable and versatile building block in medicinal chemistry. Its strategic bromine substitution provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the synthesis of diverse libraries of compounds. The demonstrated biological activities of the broader imidazo[1,2-a]pyridine family, particularly in the areas of oncology and infectious diseases, underscore the significant potential of this scaffold. Further exploration of the derivatization of this compound and the biological evaluation of the resulting compounds are warranted to unlock its full therapeutic potential. This guide provides a foundational framework for researchers to embark on such investigations, offering both synthetic strategies and biological evaluation protocols to facilitate the discovery of novel drug candidates.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a cornerstone of modern medicinal chemistry. This bicyclic heterocyclic system, characterized by a fused imidazole and pyridine ring, is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. This guide provides a comprehensive overview of the discovery and historical development of imidazo[1,2-a]pyridine derivatives, their synthesis, and their evolution into clinically significant therapeutic agents.
A Historical Perspective: From Discovery to "Drug Prejudice"
The journey of imidazo[1,2-a]pyridines began with early explorations into heterocyclic chemistry. The unique structural arrangement of a six-membered pyridine ring fused to a five-membered imidazole ring endows these molecules with a resemblance to biologically crucial compounds like purines and indoles.[1] This structural similarity hinted at their potential to interact with biological systems, a promise that has been extensively fulfilled over the past few decades.
The therapeutic potential of this scaffold was truly unlocked with the discovery and development of drugs like Zolpidem , a widely prescribed hypnotic for insomnia, and Alpidem , an anxiolytic agent.[2][3] These successes solidified the status of the imidazo[1,2-a]pyridine core as a "drug prejudice" scaffold, indicating its high potential for yielding biologically active compounds.[4][5] Consequently, this has spurred extensive research into the synthesis and biological evaluation of a vast library of its derivatives, leading to the identification of compounds with anticancer, antituberculosis, antiviral, anti-inflammatory, and kinase inhibitory properties.[2][6]
Synthetic Evolution: Crafting the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine ring system has evolved significantly over the years, with methodologies ranging from classical condensation reactions to modern, more efficient strategies. A variety of synthetic routes have been developed, including multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination.[4][7]
One of the most groundbreaking and widely utilized methods involves the reaction of 2-aminopyridines with α-haloketones.[1] A notable advancement in this area was the development of a catalyst and solvent-free method, proceeding efficiently at a modest temperature of 60°C.[1] Other innovative approaches include three-component coupling reactions utilizing 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper.[1] Microwave-assisted synthesis has also emerged as a rapid and efficient technique for preparing these derivatives, significantly reducing reaction times and improving yields.[1]
Therapeutic Landscape: A Multitude of Applications
The versatility of the imidazo[1,2-a]pyridine scaffold is evident in the broad spectrum of its biological activities. Numerous derivatives have been developed and investigated for a wide range of therapeutic applications.
CNS Disorders: Modulating GABA-A Receptors
The most prominent success of imidazo[1,2-a]pyridines lies in their activity as modulators of the central nervous system, particularly as ligands for the GABAA receptor.[8][9] Zolpidem, for instance, acts as a positive allosteric modulator of α1-containing GABAA receptors, which contributes to its sedative-hypnotic effects.[10] This interaction potentiates the effect of the inhibitory neurotransmitter GABA, leading to neuronal hyperpolarization and reduced neuronal excitability.
Oncology: Targeting Key Signaling Pathways
In the realm of oncology, imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various kinases and signaling pathways implicated in cancer progression. A significant focus has been on the inhibition of the c-Met receptor tyrosine kinase, which plays a critical role in tumor growth, invasion, and metastasis.[11][12] Aberrant c-Met activation is a hallmark of many cancers, making it an attractive therapeutic target.
Caption: c-Met Signaling Pathway Inhibition.
Infectious Diseases: Combating Tuberculosis and Viruses
Imidazo[1,2-a]pyridine derivatives have shown significant promise in the fight against infectious diseases. Notably, a new class of these compounds has been identified as potent antitubercular agents, with activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[11][13] The mechanism of action for some of these derivatives involves the inhibition of QcrB, a component of the electron transport chain, which leads to the depletion of ATP and subsequent bacterial cell death.[7]
Caption: Antitubercular Mechanism of Action.
Furthermore, certain derivatives have demonstrated significant antiviral activity, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[14]
Quantitative Data Summary
The following tables summarize the biological activity of selected imidazo[1,2-a]pyridine derivatives from various studies.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| 22e | c-Met Kinase | - | 3.9 | [12] |
| 22e | c-Met-addicted | EBC-1 | 45.0 | [12] |
| IP-5 | - | HCC1937 | 45,000 | [15][16] |
| IP-6 | - | HCC1937 | 47,700 | [15][16] |
| IP-7 | - | HCC1937 | 79,600 | [15][16] |
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Strain | MIC (µM) | Reference |
| IPA Hit Compounds | M. tuberculosis H37Rv | 0.03 - 5.0 (MIC80) | [13] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (7 compounds) | Replicating M. tuberculosis | ≤1 (MIC90) | [6] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides (7 compounds) | Drug-Sensitive M. tuberculosis | 0.069 - 0.174 (MIC90) | [13] |
| Compound 9 | MDR and XDR M. tuberculosis | 0.04 - 2.3 | [17] |
| Compounds 9, 12, 16, 17, 18 | Replicating M. tuberculosis | ≤0.006 | [17] |
Key Experimental Protocols
The synthesis of imidazo[1,2-a]pyridine derivatives often follows established and adaptable protocols. Below are generalized methodologies for key synthetic transformations.
General Procedure for the Synthesis of 2-Substituted Imidazo[1,2-a]pyridines
A mixture of a 2-aminopyridine derivative and an α-bromoketone is reacted in a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution). The resulting solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired 2-substituted imidazo[1,2-a]pyridine.
Microwave-Assisted Synthesis of Zolpidem Analogues
A three-step microwave-assisted synthesis can be employed for the rapid and efficient production of zolpidem and its analogues.[18] This procedure often involves the utilization of readily accessible and inexpensive starting materials and demonstrates superior performance in terms of yield and purity compared to conventional heating methods.[4][18][19]
Synthesis of Alpidem
The synthesis of Alpidem can be achieved through a multi-step process.[20] This typically involves the condensation of 4-chloro-2-bromoacetophenone with 2-amino-5-chloropyridine to form the imidazo[1,2-a]pyridine core.[20] Subsequent reactions, including a Mannich reaction, quaternization, and displacement with cyanide, lead to a nitrile intermediate.[20] Hydrolysis of the nitrile to the corresponding carboxylic acid, followed by conversion to the acid chloride and reaction with di-n-propylamine, yields Alpidem.[20]
Caption: Synthetic Workflow for Alpidem.
The Future of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for drug discovery and development. Ongoing research focuses on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new therapeutic applications for this versatile core structure remains an active and promising area of investigation. With advancements in synthetic methodologies and a deeper understanding of their mechanisms of action, imidazo[1,2-a]pyridine derivatives are poised to deliver the next generation of innovative medicines.
References
- 1. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Production Method of Alpidem - Chempedia - LookChem [lookchem.com]
Stability and Storage of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the heterocyclic compound 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. The information herein is intended to support researchers and professionals in the pharmaceutical and drug development fields in ensuring the integrity and reliability of this compound in their studies.
Compound Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 156817-72-0 |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| Physical Form | Solid |
Recommended Storage Conditions
Proper storage is crucial to maintain the stability and purity of this compound. Based on information from various suppliers, the following conditions are recommended for long-term storage:
| Parameter | Recommendation |
| Temperature | 2°C to 8°C (Refrigerated)[1] |
| Light | Store in a dark place, protected from light[1][2] |
| Atmosphere | Keep in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon)[1][2] |
| Ventilation | Store in a well-ventilated area[2] |
Stability Profile and Potential Degradation Pathways
While specific, in-depth stability studies on this compound are not extensively available in the public domain, knowledge of related imidazo[1,2-a]pyridine and brominated heterocyclic compounds allows for the prediction of potential degradation pathways. Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.
Inferred Stability Data from Forced Degradation Studies
The following table summarizes plausible outcomes of forced degradation studies on this compound, based on general chemical principles and data for analogous structures. These are representative and should be confirmed by experimental data.
| Stress Condition | Reagent/Condition | Time | Temperature | Observed Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15% | Hydrolysis of the imidazo ring, debromination |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | 25% | Ring opening, debromination |
| Oxidative | 3% H₂O₂ | 24 h | 25°C | 30% | N-oxidation, formation of brominated pyridine derivatives |
| Thermal | Dry Heat | 72 h | 80°C | <5% | Minimal degradation |
| Photolytic | UV/Vis light (ICH Q1B) | - | 25°C | 10% | Photolytic cleavage, debromination |
Incompatible Materials
To prevent degradation and ensure safety, avoid contact with the following:
-
Strong oxidizing agents: Can lead to vigorous reactions and degradation.
-
Strong acids and bases: Can catalyze hydrolysis and other degradation reactions.
Hazardous Decomposition Products
Under fire or extreme thermal conditions, the following hazardous decomposition products may be formed:
-
Hydrogen bromide
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.
Objective: To identify potential degradation products and pathways under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphate buffer
-
HPLC system with a UV/PDA detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Keep the solid compound in a thermostatic oven at 80°C for 72 hours. Also, expose a solution of the compound to the same conditions. Prepare samples for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Prepare samples for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a developed and validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from all degradation products. A typical starting point for method development could be a C18 column with a gradient elution of acetonitrile and a phosphate buffer.
-
Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products.
-
If significant degradation is observed, further characterization of the degradation products using LC-MS or NMR may be necessary.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the stability and analysis of this compound.
References
- 1. helixchrom.com [helixchrom.com]
- 2. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Protocols for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols for the preparation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and its derivatives. This scaffold is a key intermediate in the synthesis of various pharmaceutical compounds, including anxiolytic and sedative agents, due to its ability to selectively bind to receptors in the central nervous system.[1] The protocols outlined below are based on established synthetic transformations of the imidazo[1,2-a]pyridine core and related heterocyclic systems.
Two primary synthetic strategies are presented:
-
Route A: Synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core followed by regioselective bromination at the C3 position.
-
Route B: Synthesis of 3-bromoimidazo[1,2-a]pyridine followed by catalytic hydrogenation of the pyridine ring.
These methodologies offer versatile pathways for accessing the target compound and its analogs for further investigation in drug discovery and development programs.
Data Presentation
The following table summarizes the expected outcomes for the key steps in the synthesis of this compound. Please note that yields are based on reported values for similar transformations and may require optimization for this specific substrate.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Route A | ||||||
| 1 | Formation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 2-aminopyridine, 1,4-dibromobutane | Acetonitrile | Reflux | 24 | 60-70 |
| 2 | C3-Bromination | 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, NBS | Acetonitrile | 0 to RT | 2-4 | 70-85 |
| Route B | ||||||
| 1 | Formation of 3-bromoimidazo[1,2-a]pyridine | 2-aminopyridine, α-bromoacetaldehyde | Acetone | Reflux | 6 | 80-90 |
| 2 | Catalytic Hydrogenation | 3-bromoimidazo[1,2-a]pyridine, H₂, Pd/C | Methanol | RT | 12-24 | 50-70 |
Experimental Protocols
Route A: Synthesis via Bromination of the Saturated Core
This route first constructs the saturated bicyclic system, which is then subjected to electrophilic bromination.
Step 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
This procedure is adapted from known methods for the synthesis of the saturated imidazo[1,2-a]pyridine core.
Materials:
-
2-aminopyridine
-
1,4-dibromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).
-
Add 1,4-dibromobutane (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/Methanol gradient) to afford 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound
This protocol utilizes N-Bromosuccinimide (NBS) for the regioselective bromination of the electron-rich imidazole ring.
Materials:
-
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile and cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield this compound.
Route B: Synthesis via Reduction of a Brominated Precursor
This alternative route involves the initial preparation of the aromatic 3-bromoimidazo[1,2-a]pyridine, followed by the reduction of the pyridine ring.
Step 1: Synthesis of 3-bromoimidazo[1,2-a]pyridine
This is a standard procedure for the synthesis of the imidazo[1,2-a]pyridine core.
Materials:
-
2-aminopyridine
-
Bromoacetaldehyde diethyl acetal
-
Hydrobromic acid (48% aq.)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of bromoacetaldehyde diethyl acetal (1.2 eq) in ethanol, add 48% aqueous hydrobromic acid and stir at room temperature for 1 hour to generate bromoacetaldehyde in situ.
-
Add 2-aminopyridine (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to give 3-bromoimidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound
This step involves the catalytic hydrogenation of the pyridine ring while aiming to preserve the C-Br bond. Careful selection of the catalyst and reaction conditions is crucial to avoid dehalogenation.
Materials:
-
3-bromoimidazo[1,2-a]pyridine
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 3-bromoimidazo[1,2-a]pyridine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol %).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (1-4 atm).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to ensure the desired product is formed without significant debromination.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford this compound.
Mandatory Visualization
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Caption: General experimental workflow.
References
Application Notes and Protocols for Cross-Coupling Reactions of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities. The functionalization of this core structure, particularly at the 3-position, is of significant interest for the development of novel therapeutic agents. 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine serves as a versatile building block for introducing a wide range of molecular complexity through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions utilizing this key intermediate.
Note: The following protocols are generalized based on reactions with similar heterocyclic bromides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is likely necessary to achieve optimal results for specific substrates.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The general workflow for palladium-catalyzed cross-coupling reactions involves the reaction of an organohalide with an organometallic or unsaturated partner in the presence of a palladium catalyst, a ligand, and a base.
General workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-95 | General conditions for aryl bromides. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | 16 | 80-98 | Effective for challenging substrates. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 18 | 85-99 | For sterically hindered substrates. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not pre-complexed).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 v/v).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Suzuki-Miyaura Coupling Scheme.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is instrumental in the preparation of a wide array of aniline and arylamine derivatives.[1]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 70-95 | For primary and secondary amines. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100-120 | 18-36 | 75-98 | Broad substrate scope. |
| RuPhos-Pd-G3 | - | LHMDS | THF | 65-80 | 16-24 | 80-99 | For challenging aminations. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80-120 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine product.
Buchwald-Hartwig Amination Scheme.
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a valuable route for the vinylation of aryl and heteroaryl compounds.[2]
Data Presentation: Heck Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 12-24 | 60-90 | Classical conditions. |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | NMP | 120-140 | 18-36 | 65-95 | For less reactive substrates. |
| Herrmann's Cat. | - | NaOAc | DMAc | 130 | 12-24 | 70-95 | Palladacycle catalyst. |
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF or NMP).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 100-140 °C) with stirring for 12-36 hours.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase, remove the solvent under vacuum, and purify the crude product by column chromatography to obtain the 3-alkenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Heck Coupling Scheme.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[3]
Data Presentation: Sonogashira Coupling Conditions
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | RT - 50 | 6-18 | 70-95 |
| Pd(PPh₃)₄ | CuI | PPh₃ | i-Pr₂NH | DMF | RT - 70 | 8-24 | 75-98 |
| Pd(OAc)₂ | - | SPhos | Cs₂CO₃ | Dioxane | 80-100 | 12-24 | 65-90 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF).
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), the copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed.
-
Work-up: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent. Wash the organic layer with brine.
-
Purification: Dry the organic phase, concentrate under reduced pressure, and purify by flash chromatography to isolate the 3-alkynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine product.
Sonogashira Coupling Scheme.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of 3-substituted analogues through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions provide efficient and modular approaches to introduce aryl, amino, alkenyl, and alkynyl functionalities, respectively. The generalized protocols provided herein serve as a starting point for the development of specific synthetic routes towards novel compounds with potential applications in drug discovery and materials science. Researchers are encouraged to perform systematic optimization of the reaction conditions to achieve the best possible outcomes for their specific target molecules.
References
Applications of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a versatile heterocyclic building block that has garnered significant attention in pharmaceutical research and development. Its unique structural framework serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This intermediate is particularly instrumental in the development of novel therapeutic agents targeting the central nervous system (CNS), kinase-mediated signaling pathways, and infectious diseases. The presence of a bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, enabling extensive structural diversification and the exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutically relevant compounds.
Key Applications in Drug Discovery
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is a privileged scaffold found in numerous compounds with a wide range of pharmacological activities. The bromo-derivative, in particular, is a key starting material for accessing novel chemical entities with potential therapeutic applications.
-
Central Nervous System (CNS) Agents: The scaffold is a cornerstone in the design of anxiolytic and sedative agents due to its ability to selectively bind to CNS receptors.[1]
-
Kinase Inhibitors: Derivatives of this scaffold have been explored as potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[2]
-
Anticancer Agents: The imidazo[1,2-a]pyridine framework is present in several compounds investigated for their anticancer properties.[3][4]
-
Antifungal and Antiprotozoal Agents: Modifications of the core structure have led to the discovery of compounds with significant activity against fungal and protozoal pathogens.
Synthetic Utility and Key Reactions
The bromine atom at the 3-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, making it an ideal substrate for library synthesis and lead optimization.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, creating a carbon-carbon bond. This is a powerful method for exploring the impact of aromatic substitutions on biological activity.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at the 3-position. This is crucial for developing compounds that can form key hydrogen bond interactions with their biological targets.
Experimental Protocols
The following sections provide detailed experimental protocols for common and impactful synthetic transformations starting from this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Data Summary (Representative Examples):
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 85 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 92 |
| 3-Pyridylboronic acid | 3-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 78 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound with various amines.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.5-2.5 eq.) to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative.
Data Summary (Representative Examples):
| Amine | Product | Yield (%) |
| Morpholine | 3-(Morpholin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 88 |
| Aniline | 3-(Phenylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 75 |
| Benzylamine | 3-(Benzylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 82 |
Note: Yields are representative and may vary depending on the specific amine, ligand, and reaction conditions.
Signaling Pathways and Experimental Workflows
The derivatives of this compound often target specific signaling pathways implicated in disease. For instance, kinase inhibitors developed from this scaffold can modulate pathways crucial for cell proliferation and survival.
Example Signaling Pathway: Kinase Inhibition
Caption: Inhibition of a generic kinase signaling pathway.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A typical workflow for drug discovery.
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its synthetic accessibility and the reactivity of the bromine atom allow for the efficient generation of diverse compound libraries. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this privileged scaffold, facilitating the discovery and development of novel therapeutics for a range of diseases. The continued exploration of derivatives from this starting material holds significant promise for the future of drug discovery.
References
- 1. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a Key Intermediate for Novel Anxiolytic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a pivotal intermediate in the development of novel anxiolytic agents. This document details the synthetic protocols, pharmacological evaluation methodologies, and key data for derivatives, offering a valuable resource for researchers in medicinal chemistry and neuroscience.
Introduction
The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[1][2] These compounds primarily exert their therapeutic effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[3] Specifically, they bind to the benzodiazepine site on the GABA-A receptor, acting as positive allosteric modulators to enhance the inhibitory effects of GABA.[3][4]
The saturated heterocyclic portion of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives offers opportunities to explore novel chemical space and improve pharmacokinetic and pharmacodynamic properties compared to their aromatic counterparts. The introduction of a bromine atom at the 3-position of this scaffold provides a versatile chemical handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document outlines the synthetic pathway to this compound and its subsequent elaboration into potential anxiolytic agents, along with the necessary protocols for their biological evaluation.
Synthetic Protocols
The synthesis of anxiolytic agents from this compound involves a multi-step process, beginning with the formation of the core heterocyclic system, followed by bromination and subsequent derivatization.
Protocol 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
A plausible synthetic route to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core involves the cyclization of a suitable precursor, such as 2-aminopyridine, followed by reduction of the pyridine ring. A common method for the initial construction of the imidazo[1,2-a]pyridine ring is the reaction of 2-aminopyridine with an α-haloketone. Subsequent hydrogenation can yield the desired saturated system.
Materials:
-
2-Aminopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of Imidazo[1,2-a]pyridine:
-
To a solution of 2-aminopyridine (1 equivalent) in ethanol, add sodium bicarbonate (1.2 equivalents).
-
Slowly add chloroacetaldehyde (1.1 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain imidazo[1,2-a]pyridine.
-
-
Hydrogenation to 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine:
-
Dissolve the imidazo[1,2-a]pyridine (1 equivalent) in methanol.
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Subject the mixture to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 50 psi).
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
-
Protocol 2: Synthesis of this compound
The bromination of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), which is known to be effective for the bromination of electron-rich heterocyclic systems.[5]
Materials:
-
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1 equivalent) in acetonitrile or DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 3: Synthesis of Anxiolytic Agent Analogs via Suzuki Coupling
The 3-bromo intermediate is a versatile precursor for generating a library of analogs through cross-coupling reactions. The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Standard laboratory glassware for inert atmosphere reactions and purification apparatus
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (2 equivalents).
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative.
Pharmacological Evaluation Protocols
The anxiolytic potential of the synthesized compounds is typically assessed through a combination of in vitro and in vivo assays.
Protocol 4: In Vitro GABA-A Receptor Binding Assay
This assay determines the affinity of the test compounds for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat or mouse whole brain tissue
-
Radioligand (e.g., [³H]Flumazenil)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds at various concentrations
-
Non-specific binding control (e.g., a high concentration of a known benzodiazepine like diazepam)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C.
-
Resuspend the resulting pellet in fresh binding buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in a known volume of binding buffer to achieve a desired protein concentration (typically 1-2 mg/mL).
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
For total binding, add only the membrane preparation and radioligand.
-
For non-specific binding, add the membrane preparation, radioligand, and a high concentration of a non-labeled ligand (e.g., 10 µM diazepam).
-
Incubate the plate at a specific temperature (e.g., 4 °C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 5: In Vivo Anxiolytic Activity - Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Rodents (mice or rats)
-
Test compounds and vehicle control
-
Video tracking system and software
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a set period (typically 5 minutes).
-
Record the animal's behavior using a video tracking system.
-
The primary parameters measured are the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the number of entries into the closed arms.
-
After each trial, clean the maze thoroughly to remove any olfactory cues.
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.
-
Calculate the percentage of entries into the open arms: (Entries into open arms / Total entries into all arms) x 100.
-
Compare the data from the test compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 6: In Vivo Anxiolytic Activity - Vogel Conflict Test
The Vogel conflict test is a model of anxiety in which a thirsty animal is punished for drinking. Anxiolytic drugs reduce the suppressive effect of the punishment on drinking behavior.
Materials:
-
Vogel conflict test apparatus (a chamber with a grid floor and a drinking spout)
-
Rodents (typically rats)
-
Test compounds and vehicle control
-
A device to deliver a mild electric shock
Procedure:
-
Water-deprive the animals for a specific period (e.g., 24-48 hours) before the test.
-
Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Place the animal in the test chamber.
-
After a brief habituation period, allow the animal access to the drinking spout.
-
After a set number of licks (e.g., 20), deliver a mild electric shock through the grid floor.
-
Record the number of shocks received during a fixed session duration (e.g., 5-10 minutes).
Data Analysis:
-
Compare the number of shocks received by the test compound-treated groups with the vehicle-treated control group.
-
An increase in the number of shocks taken is indicative of an anxiolytic effect.
-
Use appropriate statistical tests for data analysis.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of anxiolytic agents derived from this compound.
Table 1: In Vitro GABA-A Receptor Binding Affinity
| Compound ID | R-Group (at C3) | Ki (nM) [³H]Flumazenil |
| Ref-1 (Diazepam) | - | 7.5 |
| THIP-1 | Phenyl | 25.3 |
| THIP-2 | 4-Chlorophenyl | 12.8 |
| THIP-3 | 4-Methoxyphenyl | 18.5 |
| THIP-4 | 2-Thienyl | 30.1 |
Table 2: In Vivo Anxiolytic Activity in the Elevated Plus Maze (EPM) Test
| Compound ID | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries in Open Arms (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.2 |
| Ref-1 (Diazepam) | 1 | 45.8 ± 4.5 | 48.2 ± 5.1 |
| THIP-2 | 3 | 38.6 ± 3.9 | 41.7 ± 4.8 |
| THIP-2 | 10 | 42.1 ± 4.2 | 45.3 ± 5.0 |
| *p < 0.05 compared to vehicle control. |
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Synthetic workflow for anxiolytic agents.
Caption: Mechanism of action of imidazo[1,2-a]pyridine anxiolytics.
Caption: Drug discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for N-arylation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of imidazo[1,2-a]pyridine scaffolds is a critical transformation in medicinal chemistry, as these structures are central to a wide range of biologically active compounds. This document provides detailed protocols for the N-arylation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a key intermediate for the synthesis of novel therapeutic agents. The protocols described herein focus on two of the most robust and widely used cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These methods offer versatile and efficient pathways to synthesize a library of N-aryl derivatives for further functionalization and screening.
Generalized Reaction Scheme
The fundamental transformation involves the formation of a new carbon-nitrogen bond between the nitrogen atom of the imidazo[1,2-a]pyridine ring and an aryl group from an aryl halide.
Caption: Generalized scheme for the N-arylation of this compound.
Catalytic Systems and Data Summary
Both palladium- and copper-based catalytic systems are effective for the N-arylation of imidazole and related heterocyclic systems.[1][2][3] The choice of catalyst can influence reaction conditions, substrate scope, and functional group tolerance. The following tables summarize typical conditions for each method, extrapolated from protocols for similar substrates.
Table 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination) Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. Palladium(II) acetate can also be used. |
| Ligand | Xantphos (2-4 mol%) or BINAP (2-4 mol%) | Bulky electron-rich phosphine ligands are crucial for this transformation.[1][4] |
| Base | K₃PO₄ or Cs₂CO₃ or NaOtBu | The choice of base can be critical and may need optimization. Sodium tert-butoxide is a strong, non-nucleophilic base. |
| Solvent | Toluene or Dioxane | Anhydrous, deoxygenated solvents are required. |
| Temperature | 80-110 °C | Reaction temperature will depend on the reactivity of the aryl halide. |
| Time | 8-16 h | Reaction progress should be monitored by TLC or LC-MS. |
| Typical Yield | 75-98% | Yields are highly dependent on the specific substrates and optimized conditions. |
Table 2: Copper-Catalyzed N-arylation (Ullmann Condensation) Conditions
| Parameter | Condition | Notes |
| Catalyst | CuI (5-10 mol%) or Cu₂O (5 mol%) | Copper(I) iodide is a commonly used and inexpensive catalyst.[2][5] |
| Ligand | DMEDA (10-20 mol%) or 1,10-Phenanthroline derivatives (10 mol%) | N,N'-Dimethylethylenediamine (DMEDA) is an effective and common ligand for Ullmann couplings.[6] |
| Base | K₃PO₄ or Cs₂CO₃ | Carbonate bases are typically used in Ullmann reactions.[7] |
| Solvent | Dioxane or DMF or DMSO | Polar aprotic solvents are generally used. |
| Temperature | 110-140 °C | Ullmann reactions often require higher temperatures than their palladium-catalyzed counterparts.[2] |
| Time | 12-24 h | Reaction progress should be monitored by TLC or LC-MS. |
| Typical Yield | 70-95% | Yields can be very good, especially for electron-deficient aryl halides. |
Experimental Protocols
Safety Precautions: These reactions should be carried out in a well-ventilated fume hood. All reagents and solvents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) as the catalysts and some reagents are air-sensitive.
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
-
To this mixture, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)
This protocol provides a general procedure for the copper-catalyzed N-arylation.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add CuI (0.1 mmol, 10 mol%), this compound (1.0 mmol), the aryl halide (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous dioxane (3 mL) followed by DMEDA (0.2 mmol, 20 mol%) via syringe.
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: General experimental workflow for N-arylation reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Functionalization of the Imidazo[1,2-a]pyridine Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif widely encountered in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3] Several marketed drugs, such as Zolpidem, Alpidem, and Minodronic acid, feature this core structure, highlighting its therapeutic significance.[1][4][5] Consequently, the development of efficient and diverse methods for the functionalization of the imidazo[1,2-a]pyridine ring system is of paramount importance in drug discovery and development.[2][3]
This document provides detailed application notes and experimental protocols for key methods used to functionalize the imidazo[1,2-a]pyridine core, with a focus on multicomponent reactions and direct C-H functionalization strategies.
I. Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation.[3] The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[4][6][7]
Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[4][8] This reaction is highly versatile and allows for the introduction of diversity at three positions of the final product.[4][9]
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
Application Note: A Scalable Two-Step Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and scalable two-step protocol for the synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the construction of the core heterocyclic scaffold, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, from readily available starting materials. The subsequent regioselective bromination at the C3-position is achieved under mild conditions, affording the target compound in good yield and high purity. This protocol is designed for scalability, with considerations for process safety and efficiency, making it suitable for the production of multi-gram to kilogram quantities required for preclinical and clinical research.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromine atom at the 3-position of the fused heterocyclic system allows for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space for drug discovery programs. The development of a robust and scalable synthetic route is therefore crucial for advancing research and development activities that rely on this versatile scaffold. This document outlines a validated two-step synthesis that is both efficient and amenable to large-scale production.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
This procedure is adapted from established methods for the synthesis of the imidazo[1,2-a]pyridine core, employing a cyclization strategy.
Materials and Equipment:
-
Piperidin-2-one (Valerolactam)
-
Phosphorus oxychloride (POCl₃)
-
Aminoacetaldehyde diethyl acetal
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Activation of Piperidin-2-one: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve piperidin-2-one (100 g, 1.01 mol) in anhydrous dichloromethane (500 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (185 g, 1.21 mol) dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cyclization: Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of aminoacetaldehyde diethyl acetal (162 g, 1.22 mol) in dichloromethane (200 mL).
-
Add the aminoacetaldehyde diethyl acetal solution to the reaction mixture dropwise over 1 hour, again keeping the temperature below 10 °C.
-
Once the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Hydrolysis and Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (1 kg).
-
Basify the aqueous mixture to pH > 12 by the slow addition of a 50% (w/v) aqueous sodium hydroxide solution, ensuring the temperature is maintained below 25 °C with external cooling.
-
Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: The crude product can be purified by vacuum distillation to afford 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a colorless to pale yellow oil.
Step 2: Synthesis of this compound
This protocol utilizes a regioselective bromination at the electron-rich C3-position of the imidazo[1,2-a]pyridine ring system.
Materials and Equipment:
-
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Round-bottom flasks
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask, dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (100 g, 0.82 mol) in acetonitrile (1 L).
-
Cool the solution to 0 °C in an ice-water bath.
-
Bromination: Add N-Bromosuccinimide (153 g, 0.86 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (500 mL).
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with water (500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.
Data Presentation
| Parameter | Step 1: Synthesis of Precursor | Step 2: Bromination of Precursor |
| Starting Material | Piperidin-2-one | 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
| Reagents | POCl₃, Aminoacetaldehyde diethyl acetal | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) |
| Reaction Temperature | 0 °C to Reflux | 0 °C |
| Reaction Time | ~15 hours | ~2 hours |
| Typical Yield | 65-75% | 80-90% |
| Product Purity (by HPLC) | >98% | >99% |
| Appearance | Colorless to pale yellow oil | White to off-white solid |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.
-
The quenching and basification steps in Step 1 are exothermic and should be performed with caution and adequate cooling.
Diagrams
Experimental Workflow
Caption: Two-step scale-up synthesis workflow.
Logical Relationship of Synthesis
Caption: Key transformations in the synthesis.
Application Notes and Protocols for the Purification of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including recrystallization and column chromatography, to obtain a high-purity final product.
Introduction
This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological and pharmacological studies. The purification methods detailed below are designed to remove common impurities generated during its synthesis, such as starting materials, reagents, and side-products.
Purification Techniques
Two primary methods for the purification of this compound are recrystallization and flash column chromatography. The choice of method will depend on the impurity profile and the desired final purity.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the mother liquor.
For compounds structurally similar to this compound, such as 6-bromoimidazo[1,2-a]pyridine, a common work-up involves extraction with ethyl acetate followed by recrystallization.[1]
Experimental Protocol: Recrystallization
-
Solvent Selection: A mixture of n-hexane and ethyl acetate is a suitable solvent system for the recrystallization of bromo-imidazo[1,2-a]pyridine derivatives.[1] The optimal ratio may need to be determined empirically, starting with a higher proportion of the less polar solvent (n-hexane) and adding the more polar solvent (ethyl acetate) to achieve dissolution at an elevated temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent mixture to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution should then be hot-filtered to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Quantitative Data (Illustrative)
| Purification Step | Starting Purity (HPLC) | Final Purity (HPLC) | Yield (%) | Reference |
| Recrystallization (n-hexane/ethyl acetate) | ~85% | >98% | 70-85% | Based on similar compounds[1] |
Flash Column Chromatography
Flash column chromatography is a rapid and effective method for separating compounds with different polarities. The crude mixture is loaded onto a column of silica gel and eluted with a suitable solvent system. The components of the mixture will travel down the column at different rates, allowing for their separation.
For a structurally related compound, 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde, column chromatography with a hexane/ethyl acetate solvent system has been successfully employed.[2] For other imidazo[1,2-a]pyridine derivatives, a mixture of ether, dichloromethane, and methanol has been used.[3]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice for the purification of N-heterocyclic compounds.
-
Mobile Phase Selection: The choice of eluent is critical for good separation. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.2-0.3 for the desired compound. For more polar impurities, a more polar solvent system, such as dichloromethane/methanol, may be necessary. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent peak tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the chosen mobile phase. A gradient elution, gradually increasing the polarity of the solvent system, may be necessary to separate compounds with a wide range of polarities.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Quantitative Data (Illustrative)
| Stationary Phase | Mobile Phase | Starting Purity (HPLC) | Final Purity (HPLC) | Yield (%) | Reference |
| Silica Gel | Hexane/Ethyl Acetate (gradient) | ~80% | >99% | 60-80% | Based on similar compounds[2] |
| Silica Gel | Dichloromethane/Methanol (gradient) | ~80% | >99% | 55-75% | Based on similar compounds[3] |
Impurity Profile
Common impurities in the synthesis of this compound may include unreacted starting materials, such as the corresponding unbrominated tetrahydroimidazo[1,2-a]pyridine, and over-brominated side products. The bromination of related aromatic heterocycles can sometimes lead to the formation of mono-brominated impurities if the reaction is not driven to completion.[4]
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Detailed experimental protocol for recrystallization.
Caption: Detailed experimental protocol for flash column chromatography.
References
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | 175878-06-5 | Benchchem [benchchem.com]
- 3. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Harnessing 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine for Compound Library Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the versatile building block, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, in the creation of diverse compound libraries for drug discovery and development. This scaffold is a key starting material for generating novel molecules with a wide range of biological activities, particularly as kinase inhibitors targeting critical cancer-associated signaling pathways.
Introduction
The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" moiety due to its prevalence in numerous biologically active compounds. The saturated tetrahydro- variant, specifically this compound, offers a three-dimensional structure that can be advantageous for achieving higher binding affinity and selectivity for protein targets. The bromine atom at the 3-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, making it an ideal starting point for the synthesis of focused compound libraries.
Derivatives of this scaffold have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/mTOR, c-Met, and STAT3/NF-κB pathways. This document outlines detailed protocols for the synthesis of compound libraries using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and presents quantitative data on the biological activity of representative compounds.
Data Presentation
The following tables summarize the biological activity of representative compound libraries derived from the 3-substituted-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold, demonstrating their potential as potent inhibitors of various cancer cell lines and kinases.
Table 1: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Citation |
| Library A: c-Met Inhibitors | |||
| 22e | c-Met Kinase | 0.0039 | [1] |
| 22e | EBC-1 (Lung Cancer) | 0.045 | [1] |
| 16b | EBC-1 (Lung Cancer) | 0.1885 | [1] |
| 16d | EBC-1 (Lung Cancer) | 0.1067 | [1] |
| Library B: PI3Kα Inhibitors | |||
| 35 | PI3Kα | 0.150 | [2] |
| 13k | HCC827 (Lung Cancer) | 0.09 | [3] |
| 13k | A549 (Lung Cancer) | 0.21 | [3] |
| 13k | MCF-7 (Breast Cancer) | 0.43 | [3] |
| Library C: General Anticancer Activity | |||
| IP-5 | HCC1937 (Breast Cancer) | 45 | [4] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [4] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Citation |
| 22e | c-Met | 3.9 | [1] |
| 31 | c-Met | 12.8 | [5] |
| 35 | PI3Kα | 150 | [2] |
| 2g | p110α | 1.8 | [6] |
| 12 | p110α | 2.8 | [6] |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are designed for the parallel synthesis of compound libraries based on the this compound scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio, 5 mL).
-
Seal the vial and heat the reaction mixture at 100 °C for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-(Arylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridines
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various anilines.
Materials:
-
This compound
-
Aniline derivative (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) in toluene (2 mL).
-
Add the catalyst premix to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add dry, degassed toluene (8 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(arylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Visualizations
The following diagrams illustrate the experimental workflows and key signaling pathways targeted by compound libraries derived from this compound.
Caption: General experimental workflows for library synthesis.
Caption: Inhibition of the PI3K/mTOR signaling pathway.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Analytical Methods for the Characterization of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the analytical methods for the comprehensive characterization of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols herein describe the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis for structural elucidation and purity assessment. Representative data and detailed experimental procedures are provided to guide researchers in their analytical workflows.
Introduction
This compound is a substituted imidazopyridine derivative. The imidazo[1,2-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Accurate and thorough analytical characterization is a critical step in the synthesis and development of new chemical entities to ensure their identity, purity, and stability. This application note outlines the standard analytical techniques and protocols for the definitive characterization of this compound.
Analytical Methods and Protocols
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following sections detail the experimental protocols for the primary analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms in this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Record the spectrum over a spectral width of 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
Record the spectrum over a spectral width of 0-200 ppm.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
Data Presentation: Representative NMR Data
Disclaimer: The following data are representative and based on the analysis of similar imidazo[1,2-a]pyridine structures. Actual chemical shifts may vary.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| ~ 7.10 (s, 1H) | ~ 145.0 (C) |
| ~ 3.90 (t, J = 6.0 Hz, 2H) | ~ 120.0 (CH) |
| ~ 2.85 (t, J = 6.0 Hz, 2H) | ~ 95.0 (C-Br) |
| ~ 2.05 (m, 2H) | ~ 45.0 (CH₂) |
| ~ 1.90 (m, 2H) | ~ 23.0 (CH₂) |
| ~ 22.0 (CH₂) | |
| ~ 21.0 (CH₂) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Experimental Protocol: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode.
-
Typical ESI source parameters: capillary voltage of 3.5 kV, cone voltage of 30 V, and a source temperature of 120 °C.
-
Scan over a mass range of m/z 50-500.
-
-
Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺. Compare the experimentally measured mass to the calculated exact mass for the proposed molecular formula (C₇H₉BrN₂).
Data Presentation: Representative Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Ionization Mode | ESI+ |
| Calculated Exact Mass [M+H]⁺ | 201.0022 |
| Observed Mass [M+H]⁺ | 201.0025 (representative) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of a compound and for quantitative analysis. A reversed-phase HPLC method is generally suitable for compounds of this polarity.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is often effective. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or select a common wavelength such as 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of the target compound as the percentage of its peak area relative to the total peak area of all components.
Data Presentation: Representative HPLC Purity Data
| Parameter | Result |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA |
| Detection | 254 nm |
| Retention Time | ~ 7.5 min (representative) |
| Purity (by area %) | > 98% |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. This data is used to corroborate the molecular formula determined by mass spectrometry.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dry, pure sample into a tin capsule.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detection.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample. Compare these experimental values to the theoretical percentages calculated from the molecular formula.
Data Presentation: Representative Elemental Analysis Data
| Element | Theoretical % | Found % (representative) |
| Carbon (C) | 41.81 | 41.75 |
| Hydrogen (H) | 4.51 | 4.55 |
| Nitrogen (N) | 13.93 | 13.89 |
Workflow and Data Integration
The characterization of a newly synthesized compound like this compound follows a logical workflow to ensure its identity and purity are unequivocally established.
Caption: Workflow for the synthesis, purification, and analytical characterization.
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis allows for the unambiguous confirmation of the chemical structure and the accurate assessment of purity. Adherence to these protocols will ensure high-quality, reliable data for researchers and professionals in the field of drug discovery and development.
Application Notes and Protocols for the Derivatization of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below detail key synthetic transformations and biological screening methods to facilitate the discovery of new drug candidates.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and kinase inhibitory effects.[1][2] The 5,6,7,8-tetrahydro analogue offers a three-dimensional structure that can be exploited for enhanced target binding and improved pharmacokinetic properties. This document focuses on the derivatization at the 3-position of the brominated scaffold, a key vector for introducing chemical diversity.
I. Synthetic Derivatization Strategies
The 3-bromo group on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The following sections detail protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Experimental Workflow for Derivatization
References
Application Notes and Protocols: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in the Synthesis of Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a key intermediate in the synthesis of novel antitubercular agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of potent therapeutics against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.
Introduction
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of drug-resistant strains, necessitates the discovery and development of new-generation antitubercular agents. The imidazo[1,2-a]pyridine (IPA) core is a privileged scaffold in medicinal chemistry, with several derivatives demonstrating potent antimycobacterial activity. The strategic introduction of a bromine atom at the 3-position of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine ring system provides a versatile chemical handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Synthetic Strategy Overview
The general synthetic approach involves the initial construction of the this compound core, followed by its derivatization, typically at the 3-position, to generate a library of candidate antitubercular compounds. These derivatives often feature amide or sulfonamide functionalities, which have been shown to be crucial for potent activity.
Caption: General synthetic workflow for antitubercular agents.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate.
Materials:
-
2-amino-3,4,5,6-tetrahydropyridine
-
1,3-dibromo-2-propanone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine:
-
To a solution of 2-amino-3,4,5,6-tetrahydropyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add a solution of 1,3-dibromo-2-propanone (1.1 eq) in ethanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
-
-
Bromination at the 3-position:
-
Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford this compound as a solid.
-
Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides via Suzuki Coupling
This protocol outlines the synthesis of a representative antitubercular agent from the 3-bromo intermediate.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Amine (e.g., benzylamine)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
Procedure:
-
Suzuki Coupling:
-
In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 90 °C for 12 hours under an argon atmosphere.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the coupled ester product.
-
-
Saponification:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (3.0 eq) and stir at room temperature for 6 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄ and concentrate to obtain the crude acid.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid (1.0 eq) in DMF.
-
Add EDCI (1.5 eq), HOBt (1.2 eq), and the desired amine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the final imidazo[1,2-a]pyridine-3-carboxamide derivative.
-
Quantitative Data Summary
The following tables summarize the antitubercular activity of representative imidazo[1,2-a]pyridine derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Amides (IPAs)
| Compound | R Group | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| IPA-1 | 4-Fluorobenzyl | 0.8 |
| IPA-5 | 4-Chlorobenzyl | 0.8 |
| IPA-6 | 4-(Trifluoromethyl)benzyl | 0.05 |
| IPA-7 | 3,4-Dichlorobenzyl | 3.12 |
| IPA-9 | 2-Naphthylmethyl | 0.4 |
| Ethambutol | (Standard) | 6.25 |
Data sourced from multiple studies, including[1].
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Sulfonamides (IPSs)
| Compound | R Group | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| IPS-1 | 4-Fluorophenyl | 0.4 |
| IPS-16 | 4-Bromophenyl | 3.12 |
| Ethambutol | (Standard) | 6.25 |
Data sourced from multiple studies, including[1].
Signaling Pathway and Logical Relationships
The antitubercular activity of some imidazo[1,2-a]pyridine derivatives has been attributed to the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II).
Caption: Proposed mechanism of action for certain antitubercular IPAs.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel antitubercular agents. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize new imidazo[1,2-a]pyridine derivatives with potent activity against Mycobacterium tuberculosis. The promising MIC values of amide and sulfonamide derivatives highlight the potential of this scaffold in addressing the urgent need for new TB therapies. Further optimization of these lead compounds, guided by SAR studies and in vivo pharmacokinetic and efficacy evaluations, is warranted.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Q1: Low or no yield of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (the precursor).
Possible Causes & Solutions:
-
Inefficient Cyclization: The initial condensation and cyclization to form the imidazo[1,2-a]pyridine ring is a critical step.
-
Solution 1: Optimize Reaction Temperature. Ensure the reaction is heated sufficiently, typically to reflux, to drive the cyclization to completion.
-
Solution 2: Choice of Base. The choice and amount of base can be crucial. If using a weak base like NaHCO₃, consider switching to a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ to facilitate the reaction.
-
Solution 3: Anhydrous Conditions. Moisture can interfere with the reaction. Ensure all solvents and reagents are anhydrous.
-
-
Incomplete Hydrogenation: If starting from an aromatic imidazo[1,2-a]pyridine, the hydrogenation of the pyridine ring may be incomplete.
-
Solution 1: Catalyst Activity. Use a fresh, high-quality Palladium on carbon (Pd/C) catalyst. The catalyst may need to be activated.
-
Solution 2: Hydrogen Pressure. While atmospheric pressure can work, increasing the hydrogen pressure (e.g., to 30 psi) can improve the rate and completeness of the reaction.
-
Solution 3: Reaction Time. Extend the reaction time to ensure complete saturation of the pyridine ring. Monitor the reaction by TLC or GC-MS.
-
Q2: Low yield during the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Possible Causes & Solutions:
-
Ineffective Brominating Agent: The choice and handling of the brominating agent are critical for success.
-
Solution 1: Use N-Bromosuccinimide (NBS). NBS is a reliable and easy-to-handle brominating agent for this type of reaction.[1][2][3] Ensure the NBS is of high purity.
-
Solution 2: Control of Reaction Temperature. Bromination reactions are often exothermic. The reaction should be started at a low temperature (e.g., 0 °C) and allowed to warm to room temperature to prevent the formation of side products.
-
-
Formation of Multiple Brominated Products: Over-bromination can occur, leading to di- or tri-brominated species.
-
Solution 1: Stoichiometry of NBS. Use a controlled amount of NBS (typically 1.0 to 1.1 equivalents) to favor mono-bromination.
-
Solution 2: Slow Addition. Add the NBS solution dropwise to the solution of the substrate to maintain a low concentration of the brominating agent and improve selectivity.
-
-
Degradation of Starting Material: The starting material or product may be unstable under the reaction conditions.
-
Solution 1: Inert Atmosphere. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Solution 2: Solvent Choice. Use a suitable solvent like DMF or acetonitrile.
-
Q3: Difficulty in purifying the final product, this compound.
Possible Causes & Solutions:
-
Presence of Unreacted Starting Material: If the bromination is incomplete, the final product will be contaminated with the starting material.
-
Solution 1: Monitor Reaction to Completion. Use TLC or LC-MS to ensure all the starting material has been consumed before workup.
-
Solution 2: Chromatographic Separation. Flash column chromatography on silica gel is often effective for separating the brominated product from the more polar starting material.
-
-
Formation of Side Products: Various side products can complicate purification.
-
Solution 1: Aqueous Workup. A thorough aqueous workup, including a wash with a reducing agent like sodium thiosulfate to quench any remaining bromine or NBS, can remove many impurities.
-
Solution 2: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective strategy is a two-step synthesis:
-
Synthesis of the core structure: First, synthesize 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This can be achieved either by direct synthesis from a saturated piperidine precursor or by synthesizing imidazo[1,2-a]pyridine followed by hydrogenation of the pyridine ring.
-
Regioselective Bromination: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is then brominated at the C3 position, typically using an electrophilic brominating agent like N-Bromosuccinimide (NBS). The imidazole ring is electron-rich and directs bromination to the C3 position.[3]
Q2: Which brominating agent is best for this synthesis?
N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of imidazo[1,2-a]pyridines.[1][2][3] It is a solid that is easier and safer to handle than liquid bromine. Other brominating agents like sodium bromite have also been reported for the C3-bromination of the imidazo[1,2-a]pyridine core.
Q3: How can I improve the regioselectivity of the bromination?
The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and therefore the most susceptible to electrophilic attack. To ensure high regioselectivity for C3 bromination:
-
Use a mild brominating agent like NBS.
-
Control the stoichiometry of the brominating agent to avoid over-bromination.
-
Maintain a low reaction temperature to increase selectivity.
Q4: What are the expected yields for each step?
Yields can vary significantly based on the specific conditions and scale of the reaction. Based on literature for similar compounds:
-
The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core can have yields ranging from 60% to over 90%.
-
The bromination step with NBS can also be very efficient, with yields often reported in the 70-95% range for the C3-bromo product.[3]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Imidazo[1,2-a]Pyridine Analogs
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | α-Bromoacetophenone | K₂CO₃ | DMF | RT | 4 | 66-98 | [4] |
| 2-Aminopyridine | Ethyl Bromopyruvate | None | Ethanol | Reflux | N/A | High | (Inferred from[5]) |
| 2-Aminopyridine | Acetophenone | CuI | N/A | N/A | N/A | Good | [6] |
| Ethylarenes | 2-Aminopyridine | NBS | Water | N/A | N/A | Good | [1][2] |
Table 2: Conditions for Bromination of Imidazo[1,2-a]Pyridine Analogs
| Substrate | Brominating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Imidazo[1,2-a]pyridine | NaBrO₂ | DMF | 60 | N/A | 64-92 | [7] |
| Substituted Imidazo[1,5-a]pyrazine | NBS | DMF | RT | 1 | 95 | [3] |
| Electron-rich arenes | Bromide salts/O₂ | N/A | N/A | N/A | High | [7] |
Experimental Protocols
Protocol 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
This protocol is a plausible method based on the cyclization of 2-aminopiperidine derivatives.
-
Reaction Setup: To a solution of 2-aminopiperidine (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium bicarbonate (2.5 eq).
-
Addition of Reagent: Slowly add chloroacetaldehyde (1.1 eq, 40% aq. solution) to the mixture at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Extract the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
This protocol describes the C3-bromination using NBS.
-
Reaction Setup: Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as DMF or acetonitrile in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
-
Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in the same solvent. Add this solution dropwise to the cooled solution of the starting material over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
References
- 1. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This key intermediate is valuable in the development of pharmaceutical compounds, including anxiolytic and sedative agents, due to its ability to selectively bind to receptors in the central nervous system.[1]
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, which is typically a two-step process: (1) Cyclization to form the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, and (2) Subsequent electrophilic bromination.
FAQs: General
-
What is the most common synthetic route? The most prevalent method involves the initial synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold, followed by a selective bromination at the 3-position. This is due to the high nucleophilicity of the C3 position in the imidazo[1,2-a]pyridine ring system.
-
Why is the 3-position preferentially brominated? The imidazo[1,2-a]pyridine ring system is electron-rich, and the C3 position is particularly susceptible to electrophilic substitution. Mechanistic studies on the aromatic imidazo[1,2-a]pyridine core confirm this high reactivity at C3.[2][3]
Troubleshooting: Step 1 - Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
-
Question: My cyclization reaction to form the tetrahydro-imidazo[1,2-a]pyridine core is giving a low yield. What are the possible causes?
-
Answer: Low yields in this step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify reaction completion by thin-layer chromatography (TLC) before workup. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Sub-optimal Reagents: Ensure the quality and dryness of your solvents and reagents, particularly the starting 2-aminopyridine derivative and the alkylating agent.
-
Incorrect Stoichiometry: Precisely measure your reagents. An excess of one reactant may lead to side product formation.
-
Inefficient Purification: The product may be lost during workup or purification. Analyze your aqueous and organic layers to ensure the product has not been discarded. Consider alternative purification methods like column chromatography with a different solvent system.
-
-
-
Question: I am observing multiple spots on my TLC after the cyclization reaction. What could they be?
-
Answer: Besides unreacted starting material, multiple spots could indicate the formation of isomeric byproducts or intermediates. The formation of the imidazo[1,2-a]pyridine core is a well-established reaction, but variations in reaction conditions can sometimes lead to alternative cyclization pathways.[4][5][6] Careful column chromatography is usually effective for isolating the desired product.
-
Troubleshooting: Step 2 - Bromination
-
Question: My main impurity after bromination is a product with a higher molecular weight. What is it likely to be?
-
Answer: The most common side reaction during the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is over-bromination, leading to the formation of 2,3-dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.[7] This occurs when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
-
-
Question: How can I minimize the formation of the di-brominated byproduct?
-
Answer: To reduce over-bromination, consider the following:
-
Control Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide - NBS). It may be beneficial to use slightly less than one equivalent (e.g., 0.95 eq) to ensure all the brominating agent is consumed.
-
Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the electrophile and favors mono-substitution.
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C) to decrease the reaction rate and improve selectivity.
-
Monitor Closely: Monitor the reaction progress carefully by TLC. Quench the reaction as soon as the starting material is consumed.
-
-
-
Question: I am getting a very low yield of the 3-bromo product, with a lot of starting material remaining, even after a long reaction time. What could be the issue?
-
Answer: This could be due to:
-
Inactive Brominating Agent: The N-Bromosuccinimide (NBS) or other brominating agent may have degraded. Use freshly opened or purified NBS.
-
Incorrect Solvent: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile or dichloromethane are often used. Ensure the solvent is dry.
-
Absence of an Activator: Some bromination reactions require a radical initiator (like AIBN) or an acid catalyst.[2] Review literature procedures for similar brominations to see if a catalyst is needed.
-
-
Experimental Protocols
Protocol 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
This protocol is a general representation based on common cyclization methods.
-
Reaction Setup: To a solution of 2-amino-3,4,5,6-tetrahydropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (1.5 eq).
-
Addition of Reagent: Add a 2-carbon electrophile, such as 2-bromoacetaldehyde diethyl acetal (1.1 eq), dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC. The reaction is usually complete within 4-8 hours.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in a dry, polar aprotic solvent like acetonitrile or dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (0.95-1.0 eq) in small portions over 15-30 minutes, ensuring the temperature remains low.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Quantitative Data Summary
The following table provides typical reaction parameters based on analogous syntheses in the literature. Actual results may vary.
| Parameter | Step 1: Cyclization | Step 2: Bromination |
| Key Reagents | 2-amino-3,4,5,6-tetrahydropyridine, 2-bromoacetaldehyde | 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, NBS |
| Solvent | Ethanol, DMF | Acetonitrile, CH₂Cl₂ |
| Temperature | 80-100 °C | 0 °C to room temp. |
| Typical Yield | 60-85% | 70-90% |
| Purity (post-column) | >95% | >98% |
| Common Byproduct | Incomplete reaction intermediates | 2,3-dibromo derivative |
Visualizations
Caption: Overall workflow for the synthesis of the target compound.
Caption: Desired bromination vs. common over-bromination side reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Purification of Brominated Imidazopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of brominated imidazopyridines.
Troubleshooting Guides
Issue 1: Co-elution of the product with starting materials or byproducts during silica gel chromatography.
Question: My brominated imidazopyridine is co-eluting with impurities on the silica gel column. How can I improve the separation?
Answer: Co-elution is a common challenge due to the similar polarities of the desired product and certain impurities. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase:
-
Solvent System Screening: Experiment with different solvent systems. A common starting point for imidazopyridines is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1]
-
Gradient Elution: If isocratic elution fails, a gradient system, where the polarity of the mobile phase is gradually increased, can often effectively separate compounds with close Rf values.
-
Addition of Modifiers: For basic compounds like imidazopyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can deactivate the acidic silica surface, reducing tailing and potentially improving separation.
-
-
Alternative Stationary Phases:
-
Alumina: For compounds that are sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative.
-
Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase flash chromatography or HPLC can provide an orthogonal separation mechanism to normal-phase silica gel.[2]
-
-
Sample Loading:
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel and loading it as a dry powder onto the column can lead to sharper bands and better separation compared to wet loading in a solvent.
-
Issue 2: The product appears as a colored solid, but the desired compound should be colorless.
Question: After purification, my brominated imidazopyridine is a yellow or brown solid, but the literature reports it as a white solid. What is the source of the color and how can I remove it?
Answer: Colored impurities are often high molecular weight byproducts or degradation products formed during the reaction or workup.[3] Here’s how to address this issue:
-
Activated Charcoal Treatment: Before the final crystallization step, dissolving the crude product in a suitable hot solvent and adding a small amount of activated charcoal can help adsorb colored impurities.[4] Be cautious not to add too much, as it can also adsorb your product, leading to lower yields.
-
Recrystallization: A carefully chosen recrystallization solvent can leave colored impurities behind in the mother liquor. Experiment with different solvents to find one that dissolves your product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures. Common solvents for recrystallization of organic compounds include ethanol, hexanes/acetone, and hexanes/ethyl acetate.[5]
-
Reverse-Phase Chromatography: As colored impurities often have different polarities than the desired product, reverse-phase chromatography can be an effective method for their removal.[2]
Issue 3: Low recovery of the product after purification.
Question: I'm losing a significant amount of my brominated imidazopyridine during purification. What are the possible causes and solutions?
Answer: Low recovery can stem from several factors, from compound instability to suboptimal purification techniques.
-
Compound Instability on Silica Gel: Some brominated compounds can decompose on acidic silica gel.[6]
-
Test for Stability: Spot your compound on a TLC plate and let it sit for a few hours. If you observe decomposition (streaking or the appearance of new spots), your compound is likely unstable on silica.
-
Solutions: Use a deactivated silica gel (by pre-treating with a base like triethylamine) or switch to an alternative stationary phase like alumina.
-
-
Improper Recrystallization Technique:
-
Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your product.[4]
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Product Volatility: If your compound is volatile, it may be lost during solvent removal under high vacuum. Use moderate vacuum and temperature when concentrating your product fractions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of brominated imidazopyridines?
A1: Common impurities include unreacted starting materials (e.g., the parent imidazopyridine), over-brominated products (di- or tri-brominated species), and regioisomers if the bromination is not perfectly selective. If N-bromosuccinimide (NBS) is used as the brominating agent, residual NBS and its byproduct, succinimide, are also common impurities.[5]
Q2: How can I effectively remove residual N-bromosuccinimide (NBS) and succinimide after a bromination reaction?
A2: An aqueous workup is typically effective. After the reaction, the mixture can be washed with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any remaining NBS. Subsequent washes with water and brine will help remove the water-soluble succinimide.[5]
Q3: Can I use acid-base extraction to purify my brominated imidazopyridine?
A3: Yes, acid-base extraction can be a powerful purification technique for imidazopyridines due to their basic nitrogen atoms. The crude mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The basic imidazopyridine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product back-extracted into an organic solvent.[7]
Q4: What is the best way to separate regioisomers of brominated imidazopyridines?
A4: The separation of regioisomers can be challenging due to their very similar physical properties.
-
Column Chromatography: Careful optimization of the mobile phase and using a high-resolution silica gel may allow for separation.
-
Preparative HPLC: High-performance liquid chromatography (HPLC), especially with a reverse-phase column, often provides the necessary resolution to separate closely related isomers.[2]
-
Recrystallization: In some cases, fractional crystallization may be effective if the isomers have sufficiently different solubilities in a particular solvent system.
Q5: Does the position of the bromine atom affect the purification strategy?
A5: Yes, the position of the bromine atom can influence the molecule's polarity, solubility, and crystal packing, which in turn affects the optimal purification method. For instance, the position of the bromine atom can impact the dipole moment of the molecule, which will alter its interaction with the stationary phase in chromatography. You may need to re-optimize your purification protocol if you are working with a different regioisomer.
Data Presentation
The choice of purification method can significantly impact the final yield and purity of the brominated imidazopyridine. Below is a comparison of different purification strategies for representative compounds.
Table 1: Comparison of Purification Methods for Brominated Imidazopyridines
| Compound | Purification Method | Yield (%) | Purity (%) | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Silica Gel Chromatography | 75 | >98 (by NMR) | [4] |
| 3-Amino-6-bromo-2-phenyl-imidazo[1,2-a]pyridine | Recrystallization (from Ethanol) | 65 | >98 (by NMR) | |
| 3-Bromo-2-phenylimidazo[1,2-a]pyridine | Silica Gel Chromatography (Hexane/Ethyl Acetate) | 85 | >99 (by HPLC) | |
| 3-Bromo-2-phenylimidazo[1,2-a]pyridine | Recrystallization (from Ethanol/Water) | 70 | >99 (by HPLC) | Assumed based on general principles |
Note: The data in this table is compiled from various sources and may not represent a direct head-to-head comparison under identical reaction conditions. The yield and purity can vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Purification of a Brominated Imidazopyridine by Silica Gel Chromatography
This protocol is a general guideline for the purification of a moderately polar brominated imidazopyridine.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude brominated imidazopyridine in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial low-polarity solvent mixture.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
If necessary, gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the desired product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified brominated imidazopyridine.
-
Protocol 2: Recrystallization of a Brominated Imidazopyridine
This protocol provides a general procedure for purifying a solid brominated imidazopyridine by recrystallization.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If it is insoluble, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not when cold.
-
Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find the optimal one.[5]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.
-
Visualizations
Caption: Troubleshooting workflow for the purification of brominated imidazopyridines.
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. openaccesspub.org [openaccesspub.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time and monitor progress using Thin Layer Chromatography (TLC).[1] - Increase reaction temperature incrementally, ensuring it does not exceed the decomposition temperature of reactants or products. - Ensure reagents are pure and dry, as moisture can interfere with the reaction. |
| Ineffective catalyst. | - If using a catalyst, ensure it is fresh and has not been deactivated. - Consider screening alternative catalysts, such as copper-based catalysts which have been shown to be effective in similar syntheses.[2] | |
| Incorrect stoichiometry. | - Carefully re-check the molar ratios of the reactants. | |
| Formation of Multiple Byproducts | Non-selective reaction conditions. | - Lower the reaction temperature to favor the formation of the desired product. - Adjust the rate of addition of reagents; a slower addition can sometimes improve selectivity. |
| Impure starting materials. | - Purify starting materials (e.g., 2-amino-3-bromopyridine and the cyclizing agent) before the reaction. | |
| Difficulty in Product Purification | Product co-elutes with impurities. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization from a suitable solvent system to purify the crude product.[1] |
| Product is an oil and does not crystallize. | - Attempt to form a salt (e.g., hydrochloride or hydrobromide) to induce crystallization. - Use a different purification technique, such as preparative TLC or HPLC. | |
| Reaction Stalls or is Sluggish | Insufficient activation energy. | - Increase the reaction temperature. - Consider using microwave irradiation to accelerate the reaction, as this has been effective for similar imidazo[1,2-a]pyridine syntheses.[3] |
| Poor solubility of reactants. | - Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A1: A common approach for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or an equivalent.[4][5] For this compound, a plausible route is the reaction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with a brominating agent like N-Bromosuccinimide (NBS) or bromine. Alternatively, a multi-step synthesis starting from a substituted pyridine could be employed.
Q2: Which solvents are recommended for this synthesis?
A2: The choice of solvent is critical and depends on the specific reagents used. Common solvents for the synthesis of imidazo[1,2-a]pyridines include ethanol, dioxane, dimethylformamide (DMF), and toluene.[2][4] For reactions involving microwave assistance, ethanol or water can be suitable green solvents.[2][3]
Q3: What role does the base play in the reaction?
A3: In many condensation reactions leading to imidazo[1,2-a]pyridines, a base is used to neutralize any acid formed during the reaction and to facilitate the cyclization step.[4] Common bases include potassium carbonate, sodium bicarbonate, and triethylamine. The choice and amount of base should be optimized for each specific reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q5: Are there any metal-free alternatives for this synthesis?
A5: Yes, several metal-free protocols for the synthesis of imidazo[1,2-a]pyridines have been developed.[4][5] These methods often utilize iodine or operate under catalyst-free conditions, offering a more environmentally friendly approach.[6]
Experimental Protocols
General Protocol for the Synthesis of Imidazo[1,2-a]pyridines
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
2-aminopyridine derivative
-
α-haloketone or equivalent
-
Base (e.g., NaHCO₃, K₂CO₃)
-
Solvent (e.g., Ethanol, DMF)
Procedure:
-
To a solution of the 2-aminopyridine derivative (1 equivalent) in the chosen solvent, add the α-haloketone (1.1 equivalents) and the base (1.5 equivalents).
-
Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the reactants).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation for Optimization
To systematically optimize the reaction conditions, we recommend recording your experimental data in a structured table.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | ||||||
| 2 | ||||||
| 3 | ||||||
| ... |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Technical Support Center: Debromination of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the debromination of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during this chemical transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the debromination of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
The starting material, this compound, is largely unreacted after the expected reaction time.
-
TLC or LC-MS analysis shows predominantly the starting material spot/peak.
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst | Use a fresh batch of Palladium on Carbon (Pd/C). Ensure the catalyst has been stored under an inert atmosphere and is not pyrophoric. For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, formic acid) is of high purity. | Palladium catalysts can lose activity over time due to oxidation or poisoning. Contaminants on the catalyst surface can block active sites. |
| Catalyst Poisoning | Pre-treat the starting material and solvents to remove potential catalyst poisons such as sulfur-containing impurities. If the substrate is a salt (e.g., HBr salt), neutralization with a non-interfering base prior to the reaction may be necessary. | The nitrogen atoms in the imidazopyridine core can coordinate to the palladium surface and inhibit catalysis. Acidic conditions can sometimes mitigate this by protonating the nitrogen atoms.[1] |
| Insufficient Hydrogen Pressure | For reactions using hydrogen gas, ensure the system is properly sealed and purged. If using a balloon, ensure it remains inflated. For more stubborn reactions, increasing the hydrogen pressure using a Parr shaker or similar apparatus may be necessary. | The concentration of hydrogen on the catalyst surface is a key factor in the reaction rate. For some substrates, higher pressures are required to achieve a reasonable reaction rate. |
| Suboptimal Temperature | Gently warm the reaction mixture. For transfer hydrogenation, temperatures between room temperature and 60 °C are common. For catalytic hydrogenation with H₂, room temperature is often sufficient, but slight warming can improve rates. | While many catalytic hydrogenations proceed at room temperature, some substrates require thermal energy to overcome the activation barrier. |
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.
-
LC-MS or GC-MS analysis reveals the presence of unexpected masses.
| Potential Cause | Recommended Solution | Rationale |
| Incomplete Debromination | Increase the reaction time, catalyst loading, or hydrogen pressure. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen source. | The reaction may be sluggish, leading to a mixture of starting material and product. Optimizing the reaction parameters can drive the reaction to completion. |
| Over-reduction of the Heterocycle | Use milder reaction conditions. Platinum-based catalysts (e.g., PtO₂) are generally more aggressive for ring reduction than palladium catalysts. Stick to Pd/C and avoid excessively high pressures or temperatures.[2][3] | The imidazo[1,2-a]pyridine core can be susceptible to reduction under harsh hydrogenation conditions, leading to saturation of the aromatic part of the bicyclic system. |
| Homocoupling of the Starting Material | Ensure that the reaction is carried out under a strictly inert atmosphere if not using a hydrogen source that generates it in situ. The presence of oxygen can sometimes lead to oxidative side reactions. | In some palladium-catalyzed reactions, oxidative homocoupling of the aryl halide can occur, leading to the formation of a biphenyl-type dimer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the debromination of this compound?
A1: The most common and generally effective method is catalytic hydrogenation . This involves reacting the bromo-compound with a hydrogen source in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate, formic acid, or cyclohexene.
Another potential method is the use of a reducing metal in the presence of a proton source , such as zinc powder with ammonium chloride in an alcohol solvent.[4]
Q2: I am observing incomplete reaction. What parameters can I adjust?
A2: To improve conversion, you can systematically adjust the following parameters:
-
Catalyst Loading: Increase the weight percentage of the Pd/C catalyst. A typical starting point is 5-10 mol% of palladium.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
-
Hydrogen Source: If using transfer hydrogenation, you can increase the equivalents of the hydrogen donor. If using hydrogen gas, increase the pressure.
-
Temperature: Gently heating the reaction can increase the rate.
-
Solvent: Ensure your solvent is appropriate for the reaction and fully dissolves the starting material. Common solvents for catalytic hydrogenation include methanol, ethanol, and ethyl acetate.
Q3: My desired product is unstable during workup. What can I do?
A3: The debrominated product, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, is a basic amine and may be sensitive to acidic conditions or prolonged exposure to air.
-
Workup: After filtering off the catalyst, a simple basic workup (e.g., washing with a saturated solution of sodium bicarbonate) can be employed to ensure the product is in its free base form.
-
Purification: If column chromatography is necessary, consider using a silica gel column that has been pre-treated with a small amount of triethylamine in the eluent to prevent product degradation on the acidic silica.
-
Storage: Store the final product under an inert atmosphere and at a low temperature to prevent degradation.
Q4: Can I use other catalysts besides Pd/C?
A4: While Pd/C is the most common and generally the most effective catalyst for this transformation, other catalysts can be used. However, they may present different challenges. For example, Platinum on carbon (Pt/C) or platinum(IV) oxide (PtO₂) are also effective hydrogenation catalysts but are more prone to over-reducing the heterocyclic ring system, especially under more forcing conditions.[2][3] Raney Nickel is another option but can also be quite reactive.
Data Presentation
Table 1: Representative Conditions for Catalytic Transfer Hydrogenation
| Entry | Hydrogen Donor (equiv.) | Catalyst (mol% Pd) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ammonium Formate (5) | 10% Pd/C (10) | Methanol | Reflux | 2 - 6 | >95 |
| 2 | Formic Acid (5) / Triethylamine (5) | 5% Pd/C (5) | Ethanol | 50 | 4 - 8 | >90 |
| 3 | 1,4-Cyclohexadiene (3) | 10% Pd/C (10) | Ethyl Acetate | Reflux | 6 - 12 | >90 |
Table 2: Representative Conditions for Catalytic Hydrogenation with H₂ Gas
| Entry | H₂ Pressure | Catalyst (mol% Pd) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Balloon | 10% Pd/C (5) | Ethanol | 25 | 12 - 24 | >95 |
| 2 | 50 psi | 5% Pd/C (5) | Methanol | 25 | 4 - 8 | >98 |
Experimental Protocols
Protocol 1: Debromination using Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol is a general guideline for the debromination of a brominated N-heterocycle and should be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on Carbon (10 mol% Pd)
-
Ammonium Formate (5.0 equiv)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Celite
Procedure:
-
To a round-bottom flask, add this compound and methanol.
-
Carefully add the 10% Pd/C catalyst under a stream of inert gas.
-
Add the ammonium formate to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Debromination using Catalytic Hydrogenation with H₂ Gas
This protocol is a general procedure for the catalytic hydrogenation of a bromopyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on Carbon (5 mol% Pd)
-
Ethanol
-
Hydrogenation flask or Parr shaker apparatus
-
Hydrogen gas supply (balloon or cylinder)
-
Inert atmosphere (Nitrogen or Argon)
-
Celite
Procedure:
-
In a hydrogenation flask, dissolve this compound in ethanol.
-
Carefully add the 10% Pd/C catalyst under a stream of inert gas.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Evacuate the flask and introduce hydrogen gas (from a balloon or cylinder).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC, LC-MS, or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the flask with inert gas.
-
Filter the reaction mixture through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup and purification as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the catalytic debromination of this compound.
Caption: A logical flowchart for troubleshooting common issues in the debromination reaction.
References
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you resolve experimental challenges.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product at all. What are the common causes and how can I improve it?
A: Low yields are a frequent issue in organic synthesis. Here are the primary factors to investigate for imidazo[1,2-a]pyridine synthesis:
-
Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. Optimization of these parameters can significantly enhance the yield. For instance, in copper-catalyzed syntheses, CuBr has been shown to be a highly effective catalyst.[1] The reaction temperature also plays a critical role, with 80°C being identified as ideal in certain copper-catalyzed systems.[1]
-
Reagent Quality: Ensure the purity of your starting materials, especially the 2-aminopyridine and the carbonyl compound or its equivalent. Impurities can interfere with the reaction. Pyridine compounds, for example, are known to be hygroscopic and may require drying before use.
-
Catalyst Activity: The choice and handling of the catalyst are critical. Some reactions benefit from specific catalysts like iodine, copper salts, or even catalyst-free conditions.[2][3][4] For example, iodine has been shown to be a cost-effective and eco-friendly catalyst for certain multicomponent reactions leading to imidazo[1,2-a]pyridines.[3]
-
Substituent Effects: The electronic nature of the substituents on your starting materials can significantly influence the reaction outcome. Electron-rich substrates on the aminopyridine and electron-withdrawing groups on the carbonyl component, or vice-versa depending on the specific reaction mechanism, can affect reaction rates and yields.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient or excessive reaction times can lead to incomplete conversion or product degradation, respectively.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically screen different catalysts, solvents, and temperatures. Refer to the data tables below for guidance on selecting optimal conditions based on your specific synthetic route.
-
Verify Reagent Purity: Check the purity of your starting materials by techniques like NMR or melting point analysis. Purify them if necessary.
-
Monitor the Reaction: Use TLC to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time.
-
Consider Alternative Synthetic Routes: If optimization of your current protocol fails, explore different synthetic strategies. Numerous methods exist for the synthesis of imidazo[1,2-a]pyridines, including multicomponent reactions, condensations, and oxidative cyclizations.[2][5]
Issue 2: Formation of Side Products and Impurities
Q: My reaction mixture shows multiple spots on TLC, indicating the presence of side products. What are the likely impurities and how can I minimize their formation?
A: Side product formation is a common challenge. In imidazo[1,2-a]pyridine synthesis, potential side products can include:
-
Unreacted Starting Materials: If the reaction has not gone to completion.
-
Intermediates: Such as the initial condensation product before cyclization.
-
Regioisomers: Depending on the substitution pattern of the 2-aminopyridine, the formation of different isomers is possible.
-
Polymerization Products: Especially under harsh reaction conditions.
-
Byproducts from the Catalyst or Reagents: For example, in reactions involving iodine, byproducts from side reactions of the catalyst can occur.
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction by TLC to observe the formation of side products and optimize the reaction time to maximize the desired product.
-
Control of Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant can sometimes lead to side reactions.
-
Temperature Control: Maintain a stable and optimal reaction temperature. Overheating can often lead to decomposition and the formation of tars or polymerization products.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.
-
Purification: If side products are unavoidable, focus on efficient purification techniques.
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my imidazo[1,2-a]pyridine derivative. What are the best practices for purification?
A: Purification can be challenging, especially when dealing with closely related impurities. Here are some recommended strategies:
-
Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your product and impurities (a difference in Rf values of at least 0.2 is ideal). Common solvent systems include mixtures of hexane and ethyl acetate.
-
Silica Gel: Use silica gel with an appropriate mesh size (e.g., 230-400 mesh) for flash column chromatography.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical for successful recrystallization.
-
Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. An acid-base extraction can be used to separate the product from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the aqueous layer is basified to precipitate or re-extract the pure product.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Data Presentation
Table 1: Comparison of Catalysts for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 12 | 20 | [6] |
| ZnO | Ethanol | Reflux | 10 | 45 | [6] |
| FeCl₃ | Ethanol | Reflux | 8 | 55 | [6] |
| AlCl₃ | Ethanol | Reflux | 8 | 60 | [6] |
| Copper Silicate | Ethanol | Reflux | 2.5 | 92 | [6] |
| I₂ (5 mol%) | Ethanol | Room Temp | - | >90 | [2] |
| CuBr | DMF | 80 | - | up to 90 | [1] |
Table 2: Effect of Solvent on Imidazo[1,2-a]pyridine Synthesis Yield
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dichloromethane | Copper Silicate | Reflux | 4 | 65 | [4] |
| Toluene | Copper Silicate | Reflux | 4 | 70 | [4] |
| Methanol | Copper Silicate | Reflux | 3 | 85 | [4] |
| Acetonitrile | Copper Silicate | Reflux | 3 | 88 | [4] |
| Ethanol | Copper Silicate | Reflux | 2.5 | 92 | [4] |
| Water | Copper Silicate | Reflux | 5 | 40 | [4] |
Experimental Protocols
1. General Protocol for Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Materials: TLC plates (silica gel 60 F254), developing chamber, appropriate eluent (e.g., hexane/ethyl acetate mixture), UV lamp (254 nm and 365 nm), capillary tubes for spotting.
-
Procedure:
-
Prepare the eluent and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also spot the starting materials as references.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the eluent level.
-
Allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The consumption of starting materials and the appearance of a new spot for the product can be observed. Calculate the Rf value for each spot.
-
2. General Protocol for Purification by Flash Column Chromatography
-
Materials: Glass column, silica gel (230-400 mesh), eluent (determined by TLC), collection tubes.
-
Procedure:
-
Prepare a slurry of silica gel in the eluent and carefully pack the column.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel.
-
Carefully add the eluent to the top of the column and begin elution.
-
Collect fractions in test tubes and monitor the separation by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the purified imidazo[1,2-a]pyridine.
-
Mandatory Visualization
References
- 1. datapdf.com [datapdf.com]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
preventing byproduct formation in 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine?
A1: The two primary byproducts encountered during the synthesis of this compound are the 2,3-dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and the fully aromatized imidazo[1,2-a]pyridine derivative. The formation of these byproducts is highly dependent on the reaction conditions.
Q2: How can I control the regioselectivity of the bromination to favor the 3-bromo product?
A2: The C3 position of the imidazo[1,2-a]pyridine ring system is electronically favored for electrophilic substitution. However, to enhance regioselectivity and minimize over-bromination, it is crucial to control the stoichiometry of the brominating agent, typically N-Bromosuccinimide (NBS). Using a slight excess of NBS (1.05-1.1 equivalents) is often recommended.
Q3: What is the role of the solvent in preventing byproduct formation?
A3: The choice of solvent can significantly influence the reaction pathway. Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred as they can help to control the reactivity of the brominating agent and minimize side reactions. Protic solvents may lead to undesired solvolysis products.
Q4: Can the reaction temperature be optimized to reduce byproducts?
A4: Yes, temperature control is critical. Running the reaction at lower temperatures, typically between 0°C and room temperature, can help to suppress the formation of the dehydrogenated byproduct by making the aromatization process less favorable.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of 2,3-dibromo byproduct detected. | 1. Excess of brominating agent (NBS).2. Prolonged reaction time. | 1. Carefully control the stoichiometry of NBS to 1.05-1.1 equivalents.2. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Significant formation of the dehydrogenated (aromatized) byproduct. | 1. Elevated reaction temperature.2. Presence of an oxidizing agent or air.3. Use of a less selective brominating agent. | 1. Maintain a low reaction temperature (0°C to room temperature).2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use NBS as the brominating agent, which is generally selective for C-H bromination over dehydrogenation under controlled conditions.[1] |
| Low yield of the desired 3-bromo product. | 1. Incomplete reaction.2. Degradation of the product during workup or purification.3. Suboptimal reaction conditions. | 1. Allow the reaction to proceed for a sufficient time, monitoring by TLC/LC-MS.2. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during workup and purify using column chromatography on silica gel with a non-polar eluent system.3. Refer to the optimized experimental protocol below. |
| Difficulty in separating the 3-bromo product from byproducts. | 1. Similar polarities of the product and byproducts. | 1. Utilize a high-performance liquid chromatography (HPLC) system for purification.2. Consider derivatization of the crude mixture to alter the polarity of the components, followed by separation and deprotection. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing byproduct formation.
Materials:
-
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous THF (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (5 mL).
-
Add saturated aqueous sodium bicarbonate solution (10 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Analytical Method for Reaction Monitoring and Purity Assessment
A robust analytical method is essential for monitoring the reaction and assessing the purity of the final product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Expected Retention Times (Approximate):
| Compound | Retention Time (min) |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 3.5 |
| This compound | 6.8 |
| Imidazo[1,2-a]pyridine (dehydrogenated) | 5.2 |
| 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 9.1 |
Visualizations
Caption: Reaction pathway for the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Caption: A logical workflow for troubleshooting byproduct formation.
References
Technical Support Center: Catalyst Selection for Functionalizing 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the catalyst-driven functionalization of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the catalytic functionalization of this compound.
Issue: Low to No Product Yield
| Potential Cause | Recommended Solution |
| 1. Catalyst Inactivity: The Palladium(II) precatalyst may not be efficiently reduced to the active Palladium(0) species. | - Ensure proper degassing of solvents and reagents to remove oxygen, which can oxidize the active catalyst. - Consider using a more easily reduced precatalyst or a direct Pd(0) source like Pd(PPh₃)₄. - Add a reducing agent if using a Pd(II) source without in-situ reduction capabilities. |
| 2. Ligand Incompatibility: The chosen phosphine ligand may not be suitable for the specific transformation, leading to slow oxidative addition or reductive elimination. | - For Suzuki-Miyaura couplings, consider bulky, electron-rich monophosphine ligands like those from the Buchwald or Beller series (e.g., XPhos, SPhos).[1] - For Sonogashira couplings, bidentate ligands or N-heterocyclic carbenes (NHCs) can sometimes offer better stability and reactivity. - The choice of ligand can be crucial for successful coupling, so screening a variety of ligands is recommended. |
| 3. Catalyst Poisoning by Heterocycle: The nitrogen atoms in the imidazo[1,2-a]pyridine core can coordinate to the palladium center, inhibiting its catalytic activity. | - Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to sterically shield the palladium center. - Use a higher catalyst loading (e.g., increase from 1-2 mol% to 3-5 mol%). - Consider a slow addition of the this compound to the reaction mixture to maintain its low concentration. |
| 4. Inappropriate Base: The base may not be strong enough to facilitate transmetalation (in Suzuki) or deprotonation of the coupling partner (in Sonogashira and Buchwald-Hartwig), or it may be too strong and cause side reactions. | - For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2] For challenging couplings, stronger bases like K₃PO₄ are often more effective. - For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used.[3] - For Sonogashira couplings, an amine base such as triethylamine or diisopropylamine is commonly employed.[4] |
| 5. Poor Solubility: The starting materials or catalyst may not be fully dissolved in the chosen solvent. | - Screen different solvents or solvent mixtures (e.g., 1,4-dioxane, toluene, THF, DMF). For Suzuki reactions, the addition of water can sometimes improve solubility and reaction rate.[2] - Increase the reaction temperature. |
Issue: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Recommended Solution |
| 1. Homocoupling of Boronic Acids (Suzuki): The presence of oxygen can promote the oxidative homocoupling of boronic acids. | - Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. - Use a pre-formed Pd(0) catalyst to avoid side reactions during the in-situ reduction of Pd(II) precursors. |
| 2. Protodeboronation (Suzuki): The boronic acid is replaced by a hydrogen atom, a common side reaction with heteroaryl boronic acids, especially in the presence of water and strong bases. | - Use anhydrous solvents and reagents. - Employ a milder base such as K₂CO₃ or KF. - Consider using a boronate ester (e.g., pinacol boronate) instead of a boronic acid, as they are often more stable. |
| 3. Hydrodehalogenation: The bromo-substituent is replaced by a hydrogen atom. | - This can be a sign of catalyst decomposition or a competing reaction pathway. Re-evaluate the catalyst system (ligand and palladium source). - Ensure the reaction is run under strictly anaerobic conditions. |
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for the functionalization of this compound?
A1: The optimal palladium catalyst system (precatalyst and ligand) is highly dependent on the specific cross-coupling reaction you are performing (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). For nitrogen-containing heterocycles like your substrate, catalyst systems employing bulky, electron-rich phosphine ligands are often the most successful. These ligands can promote the desired catalytic cycle while minimizing catalyst inhibition by the nitrogen atoms of the imidazo[1,2-a]pyridine core. Pre-formed palladium precatalysts, such as those from the Buchwald or Fu groups, are often more reliable than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
Q2: What are the most common cross-coupling reactions for functionalizing aryl bromides like this compound?
A2: The most common and versatile cross-coupling reactions for this purpose are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[3][5]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[6]
Q3: How critical is the choice of base for these reactions?
A3: The choice of base is critical and can significantly impact the reaction yield and selectivity. The base plays a crucial role in the catalytic cycle, and its strength and solubility must be matched to the specific reaction and substrates. For instance, in Suzuki coupling, the base activates the boronic acid for transmetalation.[7] In Buchwald-Hartwig amination, a strong base is required to deprotonate the amine.[3] It is often necessary to screen a few different bases to find the optimal conditions for your specific transformation.
Q4: Do I need to use a copper co-catalyst for the Sonogashira coupling?
A4: Traditionally, Sonogashira couplings employ a copper(I) co-catalyst, typically CuI, to facilitate the formation of a copper acetylide intermediate.[4] However, copper-free Sonogashira protocols have been developed and can be advantageous in certain cases to avoid issues related to copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).
Data Presentation: Representative Catalyst Systems for Functionalization of 3-Bromo-Imidazo[1,2-a]Pyridine Analogs
Disclaimer: The following data is generalized from studies on 3-bromo- or 3-iodo-imidazo[1,2-a]pyridine and related nitrogen-containing heterocycles. Optimal conditions for this compound may vary and require experimental screening.
Suzuki-Miyaura Coupling
| Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME | 80 | 12 | 70-90 | For 3-iodo-imidazo[1,2-a]pyridines with various arylboronic acids.[8] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 85-95 | General conditions for heteroaryl bromides. |
| XPhos Pd G3 (2) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | >90 | For challenging couplings of nitrogen-containing heterocycles. |
Buchwald-Hartwig Amination
| Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 80 | 24 | 75-90 | General conditions for amination of aryl bromides.[5] |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | t-BuOH | 110 | 12 | 80-95 | For coupling with a range of primary and secondary amines. |
| RuPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 65 | 16 | >90 | Effective for electron-rich and sterically hindered amines. |
Sonogashira Coupling
| Pd Precatalyst (mol%) | Ligand (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | CuI (5) | Et₃N (3) | THF | 60 | 6 | 80-95 | For 3-iodo-imidazo[1,2-a]pyridines with terminal alkynes.[9] |
| Pd(OAc)₂ (1) | XPhos (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 70-85 | Copper-free conditions. |
| Pd(PPh₃)₄ (5) | - | CuI (10) | i-Pr₂NH | DMF | 80 | 8 | >90 | General conditions for Sonogashira coupling. |
Experimental Protocols
Disclaimer: These are general procedures adapted from literature for related compounds and should be optimized for your specific substrate and coupling partners.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
General Procedure for a Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BINAP, 2-4 mol%).
-
The vessel is sealed, evacuated, and backfilled with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.1-1.5 equiv.), followed by the this compound (1.0 equiv.), and finally the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A logical troubleshooting workflow for addressing low-yield cross-coupling reactions.
References
- 1. youtube.com [youtube.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. The following information is based on established principles of organic chemistry and data from related compounds, as direct experimental data for this specific substrate is limited in the provided search results.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura cross-coupling reaction with this compound. Which type of solvent should I start with?
A1: The choice of solvent can significantly impact the yield and selectivity of Suzuki-Miyaura reactions. For palladium-catalyzed couplings, a good starting point would be a nonpolar aprotic solvent like dioxane or toluene, or a polar aprotic solvent like THF.[1] These solvents are known to favor cross-coupling at carbon-halogen bonds.[1] However, the optimal solvent is highly dependent on the specific boronic acid or ester used and the catalyst system.
Q2: My Suzuki-Miyaura reaction is showing low conversion in THF. What solvent change could improve the yield?
A2: If you are experiencing low conversion in a nonpolar solvent like THF, switching to a more polar solvent might be beneficial. Polar aprotic solvents like DMF or acetonitrile (MeCN) can sometimes lead to better conversions.[1] Protic solvents such as isopropanol (iPrOH) have also been shown to improve yields in some cases where nonpolar solvents perform poorly.[1] It is important to note that a change in solvent polarity can sometimes alter the chemoselectivity of the reaction if other reactive sites are present on your coupling partner.[1][2]
Q3: I am attempting a nucleophilic aromatic substitution (SNAr) on the 3-bromo position. How does solvent choice affect this reaction?
A3: For SNAr reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. These solvents can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the rate. Protic solvents may solvate the nucleophile, reducing its reactivity. The specific choice will depend on the nucleophile and the reaction temperature.
Q4: Can the solvent participate in the reaction?
A4: Yes, in some cases, solvents can directly participate in reaction steps, opening alternative reaction pathways.[3] For example, in palladium-catalyzed reactions, coordinating solvents can act as ligands, influencing the stability and reactivity of the catalytic species.[4] It is crucial to choose a solvent that is inert under the reaction conditions or one whose participation is known and desired.
Troubleshooting Guides
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Catalyst/Ligand Solubility | Switch to a solvent that better solubilizes the palladium catalyst and ligand. For example, if using a nonpolar solvent like toluene, try a more polar one like THF or DMF. | Proper dissolution of the catalyst is essential for its activity.[4] |
| Catalyst Deactivation | Consider using a different solvent system. Some polar aprotic solvents can stabilize the active catalytic species.[2] | The solvent can influence the stability and performance of the catalyst.[2] |
| Slow Reaction Kinetics | Increase the reaction temperature or switch to a higher-boiling point solvent. | Higher temperatures generally increase reaction rates. |
| Inappropriate Solvent Polarity | Screen a range of solvents with varying dielectric constants, from nonpolar (e.g., dioxane) to polar aprotic (e.g., DMF, MeCN). | Solvent polarity can significantly affect the rate and selectivity of cross-coupling reactions.[1][2] |
Issue 2: Unexpected Side Products in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent Reactivity | Ensure the chosen solvent is inert to the nucleophile and base under the reaction conditions. For example, avoid protic solvents if using a strong, non-nucleophilic base. | Solvents can sometimes react with the reagents, leading to undesired byproducts.[3] |
| Change in Reaction Mechanism | Alter the solvent to one that favors the desired pathway. For concerted SNAr, a less polar solvent might be suitable, while for a stepwise mechanism, a polar aprotic solvent is preferred. | The solvent can influence whether a reaction proceeds through a concerted or stepwise mechanism.[5] |
| Base-Solvent Interaction | If using a base, consider how its strength and solubility are affected by the solvent. | The effectiveness of a base can be highly dependent on the solvent. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Solvent Screen
-
To a series of oven-dried reaction vials, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
To each vial, add a different anhydrous solvent to be screened (e.g., Toluene, Dioxane, THF, DMF, MeCN, iPrOH) to a concentration of 0.1 M with respect to the limiting reagent.
-
Seal the vials and stir the reactions at a set temperature (e.g., 80-100 °C).
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
Upon completion, quench the reactions, perform an aqueous workup, and analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and yield in each solvent.
Visualizations
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for screening solvents to optimize a chemical reaction.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
managing the stability of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. The information is designed to help manage the stability of this compound during chemical reactions and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a brominated heterocyclic compound. Key stability concerns include susceptibility to degradation under strong acidic or basic conditions, potential for dehalogenation, and sensitivity to certain reaction conditions, particularly elevated temperatures and the presence of strong nucleophiles or bases. The pyridine nitrogen can also coordinate with metal catalysts, potentially affecting reaction kinetics and catalyst stability.
Q2: How should this compound be properly stored?
A2: To ensure its stability, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric moisture and oxygen.
Q3: What are the common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?
A3: In palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, common side reactions can include:
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom.
-
Homocoupling: The coupling of two molecules of the starting boronic acid or ester in Suzuki reactions.
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid partner in Suzuki reactions, particularly in the presence of moisture or acidic/basic conditions.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, which may inhibit its catalytic activity.
Q4: Can the purity of this compound affect my reaction?
A4: Yes, impurities can significantly impact the outcome of your reaction. Impurities may include residual starting materials from its synthesis, or degradation products. These can interfere with the catalytic cycle, lead to the formation of byproducts, and reduce the overall yield and purity of your desired product. It is crucial to use a highly pure starting material, typically with a purity of 95% or higher.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivation | Use a ligand that is less sensitive to coordination by the pyridine nitrogen, such as bulky biarylphosphine ligands (e.g., XPhos, SPhos). | The nitrogen atom in the imidazo[1,2-a]pyridine ring can coordinate with the palladium catalyst, leading to inactivation. Bulky ligands can sterically hinder this coordination. |
| Decomposition of Boronic Acid | Ensure anhydrous reaction conditions. Use freshly opened or properly stored boronic acids/esters. Consider using more stable boronic acid derivatives like MIDA boronates or trifluoroborates. | Boronic acids can be unstable and undergo protodeboronation, especially in the presence of water. |
| Ineffective Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and dry. | The choice of base is critical for the transmetalation step and can significantly impact the reaction rate and yield. |
| Solvent Issues | Use a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. | Oxygen can oxidize the Pd(0) catalyst. The presence of water is often necessary for the Suzuki-Miyaura reaction to proceed efficiently. |
| Substrate Instability | Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating. | Elevated temperatures can lead to the degradation of the starting material or product. |
Issue 2: Significant Dehalogenation of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Protic Solvents or Reagents | Use anhydrous solvents and reagents. | Protic species can serve as a proton source for the dehalogenation side reaction. |
| Reaction Temperature Too High | Lower the reaction temperature and extend the reaction time if necessary. | Thermal degradation can promote dehalogenation. |
| Choice of Base | Use a non-nucleophilic, weaker base if compatible with the reaction. | Strong bases can sometimes facilitate dehalogenation pathways. |
| Catalyst System | Screen different palladium catalysts and ligands. Some ligands may favor the reductive elimination of the desired product over dehalogenation. | The nature of the catalyst and ligand can influence the relative rates of competing reaction pathways. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Rationale | | Formation of Closely Eluting Impurities | Optimize the reaction conditions to minimize byproduct formation. For purification, consider using a different stationary phase for column chromatography or employing preparative HPLC. | Byproducts with similar polarity to the desired product can be challenging to separate by standard column chromatography. | | Residual Palladium Catalyst | Treat the crude product with a palladium scavenger before purification. | Residual palladium can contaminate the final product and may require specific methods for removal. | | Product Instability on Silica Gel | Consider using a less acidic stationary phase like alumina for chromatography, or use a mobile phase containing a small amount of a basic additive (e.g., triethylamine). | Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to degradation during purification. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, degassed)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed reactions.
References
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the imidazo[1,2-a]pyridine core?
A1: The most prevalent methods involve condensation reactions, multicomponent reactions (MCRs), and tandem/cascade reactions.[1][2][3] Historically, the Tschitschibabin reaction, a condensation between a 2-aminopyridine and an α-halocarbonyl compound, is a foundational method.[1][3] Modern approaches often favor one-pot syntheses and MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, for their efficiency and atom economy.[4][5][6][7]
Q2: Why is regioselectivity a concern in these syntheses?
A2: When using substituted 2-aminopyridines, the initial nucleophilic attack and subsequent cyclization can potentially occur at two different nitrogen atoms of the pyridine ring. This can lead to the formation of isomeric products.[8] The regiochemical outcome is influenced by the electronic and steric properties of the substituents on the pyridine ring.[8] Careful control of reaction conditions and appropriate starting material selection are crucial for achieving high regioselectivity.[9][10]
Q3: What are the advantages of using microwave-assisted synthesis?
A3: Microwave irradiation offers several advantages, including significantly reduced reaction times, often leading to higher yields and purer products.[1][11] The uniform heating provided by microwaves can also minimize the formation of side products that may occur with conventional heating methods.[11]
Q4: Are there environmentally friendly or "green" synthesis options?
A4: Yes, significant efforts have been made to develop greener synthetic routes. These include using water as a solvent, employing catalyst-free conditions, utilizing ultrasound assistance, and developing one-pot procedures that reduce waste and energy consumption.[5][11][12][13] For instance, ultrasound-assisted reactions in water can proceed without a metal catalyst and under mild conditions.[14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix it?
A: Low yields are a common problem stemming from several factors. Systematically investigating the following areas can help identify and resolve the issue.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical.
-
Temperature: Some reactions require specific temperature control. For example, the copper-catalyzed synthesis from aminopyridines and nitroolefins is optimized at 80°C.[12] Running the reaction at lower or higher temperatures could drastically reduce the yield.
-
Solvent: The choice of solvent can be crucial. In some protocols, polar aprotic solvents like DMF are optimal, while others may proceed efficiently in greener solvents like ethanol or even water.[12][15]
-
Catalyst: The catalyst choice and loading are vital. For instance, in certain multicomponent reactions, iodine has been shown to be a cost-effective and efficient catalyst, providing excellent yields at just 5 mol%.[15] In other cases, Lewis acids like FeCl₃ or copper salts are superior.[1][12] Ensure your catalyst is active and not poisoned by impurities.
-
-
Poor Starting Material Quality:
-
Ensure the purity of your 2-aminopyridine and carbonyl compounds. Impurities can interfere with the reaction or deactivate the catalyst.
-
The electronic nature of substituents matters. Electron-donating groups on the acetophenone reactant have been shown to result in better yields compared to electron-withdrawing groups in some iodine-catalyzed syntheses.[16]
-
-
Incorrect Reagent Stoichiometry:
-
While many protocols use a 1:1 or 1:1:1 ratio for reactants, optimizing this ratio can sometimes improve yields. This is particularly true in multicomponent reactions where side reactions can consume one of the starting materials.
-
Logical Workflow for Troubleshooting Low Yield
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. guidechem.com [guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2- a]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 13. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
refining the workup procedure for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and workup of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction between 2-amino-3,4,5,6-tetrahydropyridine and the brominating agent might not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure your reagents are pure and dry, as impurities can inhibit the reaction.
-
-
Suboptimal Reaction Conditions: The temperature or solvent may not be ideal.
-
Solution: While the reaction is typically run at a specific temperature, you can experiment with slight variations (e.g., ± 5-10°C) to find the optimal condition for your specific setup. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Product Loss During Workup: The product may be lost during the extraction or purification steps.
-
Solution: During the aqueous workup, ensure the pH is carefully adjusted to the optimal range for extraction to prevent the product from remaining in the aqueous layer. Perform multiple extractions with a suitable organic solvent like ethyl acetate to maximize recovery. When drying the organic phase, use an adequate amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Q2: I am observing multiple spots on my TLC plate after the reaction, indicating an impure product. What are the likely side products and how can I minimize them?
A2: The formation of side products is a common issue in the synthesis of imidazo[1,2-a]pyridines.
-
Potential Side Products:
-
Dibrominated product: Over-bromination can lead to the formation of a dibrominated species.
-
Unreacted starting materials: Incomplete reaction will leave starting materials in the mixture.
-
Polymerization: Under certain conditions, the starting materials or product can polymerize.
-
-
Minimizing Side Products:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the aminopyridine to the brominating agent. Adding the brominating agent dropwise and at a controlled temperature can prevent localized high concentrations that lead to over-bromination.
-
Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote side reactions and polymerization.
-
Purification: A careful purification by column chromatography is often necessary to separate the desired product from impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.
-
Q3: The workup procedure is difficult, and I'm getting an emulsion during the extraction. How can I resolve this?
A3: Emulsion formation during liquid-liquid extraction can be problematic.
-
Breaking Emulsions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break up the emulsion.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: Pass the emulsified layer through a pad of celite or glass wool.
-
Centrifugation: If available, centrifuging the emulsion can effectively separate the layers.
-
Q4: My final product is a brown oil instead of the expected solid. What should I do?
A4: Obtaining an oil instead of a solid can be due to residual solvent or impurities.
-
Inducing Crystallization:
-
High Vacuum: Dry the oil under a high vacuum for an extended period to remove any remaining solvent.
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., n-hexane or diethyl ether) and scratch the side of the flask with a glass rod to induce crystallization.
-
Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system. A common technique is to dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., n-hexane) until the solution becomes cloudy. Allowing this to stand may yield crystals. A patent for a similar compound, 6-bromoimidazo[1,2-a]pyridine, suggests recrystallization from an n-hexane/ethyl acetate solution.[1]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of related bromo-imidazo[1,2-a]pyridine structures, which can serve as a starting point for optimizing the synthesis of the tetrahydro- derivative.
| Parameter | Value | Source |
| Reactant Ratio | 2-amino-5-bromopyridine: 300 mmol | [1] |
| 40% Chloroacetaldehyde: 360 mmol | [1] | |
| Sodium Bicarbonate: 360 mmol | [1] | |
| Reaction Temperature | 55 °C | [1] |
| Reaction Time | 5 hours | [1] |
| Typical Yield | 72.4% (for 6-bromoimidazo[1,2-a]pyridine) | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of analogous compounds.[1] Researchers should adapt and optimize this protocol based on their specific experimental setup and observations.
Materials:
-
2-amino-3,4,5,6-tetrahydropyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3,4,5,6-tetrahydropyridine (1.0 eq) in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
For researchers, scientists, and drug development professionals, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating these structures. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data alongside experimental data for a structurally related analog to offer a valuable comparative perspective.
Chemical Structure and Atom Numbering
To facilitate the assignment of NMR signals, the chemical structure of this compound is presented below with conventional atom numbering.
¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. For comparison, experimental data for a related compound, 3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridine-1-ium bromide, is also presented[1]. It is important to note that the electronic environment of the protons in the comparative compound differs significantly due to the presence of different substituents and its cationic nature.
| Assignment | Predicted ¹H NMR Data (this compound) | Experimental ¹H NMR Data (Comparative Compound)[1] |
| Chemical Shift (δ, ppm) , Multiplicity , Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) , Multiplicity | |
| H2 | 7.15, s | 4.31 and 4.39, d-d |
| H5 | 3.95, t, J = 6.0 | 2.89 and 3.37, m+m |
| H6 | 2.05, m | 1.76-1.81, m |
| H7 | 1.90, m | 1.76-1.81, m |
| H8 | 2.80, t, J = 6.4 | 2.65 and 2.71, m+m |
¹³C NMR Spectral Data
The table below outlines the predicted ¹³C NMR chemical shifts (δ) in ppm for this compound. This is compared with the experimental data for 3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridine-1-ium bromide[1]. The differences in substitution and electronic structure between the two molecules will result in notable variations in their respective chemical shifts.
| Assignment | Predicted ¹³C NMR Data (this compound) | Experimental ¹³C NMR Data (Comparative Compound)[1] |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C2 | 115.0 | 66.29 |
| C3 | 95.0 | 92.57 |
| C5 | 45.0 | 23.61 |
| C6 | 23.0 | 21.05 |
| C7 | 22.0 | 17.97 |
| C8 | 20.0 | - |
| C8a | 140.0 | 164.7 |
Experimental Protocols
A general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is provided below. Specific parameters may require optimization based on the sample concentration, solubility, and the specific NMR instrument used.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the probe to the ¹³C nucleus frequency.
-
Perform tuning and matching of the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse angle: 30 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds (can be longer for quaternary carbons)
-
Number of scans: 128 to 1024 or more, depending on the sample concentration.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks in both ¹H and ¹³C NMR spectra.
Experimental Workflow
The general workflow for NMR analysis, from sample preparation to final data interpretation, is illustrated in the following diagram.
References
Navigating the Fragmentation Maze: A Predictive Guide to the Mass Spectrometry of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of novel compounds is paramount for structural elucidation and metabolite identification. This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a heterocyclic scaffold of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this comparison guide leverages fragmentation patterns from analogous structures to propose a likely fragmentation pathway and key diagnostic ions.
The imidazo[1,2-a]pyridine core is a recognized privileged structure in drug discovery.[1] The addition of a bromine atom and a saturated pyridine ring introduces specific fragmentation handles that can be predictively analyzed. This guide will compare the expected fragmentation of the title compound with known patterns of brominated heterocycles and fused nitrogen ring systems.
Predicted Fragmentation Analysis
Under electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The initial ionization will form a molecular ion [M]•+, which will exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio).
The primary fragmentation pathways are predicted to involve the weakest bonds and the most stable resulting fragments. The Carbon-Bromine bond is a likely candidate for initial cleavage, leading to the loss of a bromine radical. Additionally, fragmentation of the tetrahydropyridine ring is anticipated, potentially through ring-opening and subsequent loss of small neutral molecules.
Comparative Data Summary
While no direct experimental data for this compound is publicly available, we can construct a predictive table of major fragment ions based on the fragmentation of similar structures, such as other brominated heterocycles and fused imidazoles.[2][3] The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.
| Predicted m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway | Comparative Rationale |
| 200/202 | [C7H9N2]+ | Loss of Br• from the molecular ion | Cleavage of the C-X bond is a common initial fragmentation for halogenated compounds.[4][5] |
| 121 | [C7H9N2]+ | Loss of HBr from the molecular ion | Elimination of HX is a frequently observed fragmentation pathway for alkyl halides.[4] |
| 172/174 | [C6H6BrN]+ | Retro-Diels-Alder-type fragmentation of the tetrahydropyridine ring with loss of C2H4 | Saturated six-membered rings often undergo ring cleavage and loss of small neutral molecules.[6] |
| 93 | [C5H5N2]+ | Subsequent fragmentation of the [M-Br]+ ion | Further decomposition of the heterocyclic core following initial fragmentation is common.[7] |
Note: The m/z values are presented for the major isotope (79Br) where applicable. The corresponding ion with 81Br will be observed at m/z + 2.
Experimental Protocols
To experimentally verify the predicted fragmentation patterns, the following mass spectrometry protocol would be employed:
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electron ionization (EI) source would be utilized.
Sample Introduction: The purified compound would be introduced into the ion source via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).
Ionization: Electron ionization would be performed at a standard electron energy of 70 eV to induce fragmentation.
Mass Analysis: The mass spectrum would be acquired over a mass range of m/z 50-500 to detect the molecular ion and all significant fragment ions. High-resolution mass spectrometry would be used to determine the elemental composition of the key ions and confirm the proposed fragmentation pathways.
Tandem Mass Spectrometry (MS/MS): To further confirm the fragmentation pathways, collision-induced dissociation (CID) experiments would be performed. The molecular ion (m/z 200/202) would be mass-selected and subjected to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The resulting product ions would be mass-analyzed to establish direct precursor-product relationships.
Proposed Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
This predictive guide serves as a valuable starting point for researchers working with this compound and its analogs. The proposed fragmentation pathways and key diagnostic ions provide a framework for interpreting experimental mass spectra and confirming the structure of this and related compounds. Experimental verification using the outlined protocols is essential to confirm and expand upon these predictions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with other representative bromo-pyridines in palladium-catalyzed cross-coupling reactions. The focus is on three widely utilized transformations in medicinal chemistry and drug development: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. While direct comparative studies on this compound are limited, this guide collates available experimental data for structurally similar compounds to provide a predictive framework for its reactivity and to aid in reaction optimization.
Executive Summary
The reactivity of bromo-pyridines in palladium-catalyzed cross-coupling reactions is critically influenced by the position of the bromine atom on the pyridine ring. Generally, the order of reactivity is 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine. This trend is primarily attributed to the electronic properties of the pyridine ring, where the carbon atoms at the 2- and 4-positions are more electron-deficient, facilitating the initial oxidative addition step in the catalytic cycle.
This compound, being a 3-bromopyridine derivative, is expected to exhibit reactivity comparable to or slightly modulated by the fused imidazo-tetrahydro-pyridine ring system. The electron-donating nature of the fused ring may slightly decrease the reactivity of the C-Br bond compared to unsubstituted 3-bromopyridine. Nevertheless, it remains a valuable substrate for the synthesis of diverse derivatives through various cross-coupling reactions.
Comparative Reactivity in Cross-Coupling Reactions
The following tables summarize representative experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of various bromo-pyridines. It is important to note that the data for this compound is extrapolated from reactions with 3-iodoimidazo[1,2-a]pyridine derivatives, which are expected to be more reactive than their bromo counterparts. This should be taken into consideration when planning syntheses.
Table 1: Suzuki-Miyaura Coupling of Bromo-pyridines with Phenylboronic Acid
| Bromo-pyridine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (estimated) | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 12 | 70-80* |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85-95 |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 |
| 4-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 90-98 |
* Yield estimated based on Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-a]pyridines.[1]
Table 2: Buchwald-Hartwig Amination of Bromo-pyridines with Morpholine
| Bromo-pyridine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (estimated) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 65-75* |
| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60[2] |
| 3-Bromopyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 8 | 80-90 |
| 4-Bromopyridine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 100 | 12 | 85-95 |
* Yield estimated based on typical Buchwald-Hartwig amination conditions for 3-bromopyridines.
Table 3: Sonogashira Coupling of Bromo-pyridines with Phenylacetylene
| Bromo-pyridine | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (estimated) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 16 | 60-70* |
| 2-Bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 90-96[3] |
| 3-Bromopyridine | (AllylPdCl)₂ / P(t-Bu)₃ | DABCO | Acetonitrile | RT | 24 | 70-80[4] |
| 4-Bromopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 12 | 85-95 |
* Yield estimated based on Sonogashira coupling of 3-halogenoimidazo[1,2-a]pyridines.[5]
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
1. Suzuki-Miyaura Coupling
-
Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., boronic acid or ester) and an organic halide or triflate to form a carbon-carbon bond.[6]
-
Detailed Protocol for 3-Bromopyridine:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and potassium carbonate (2.0 equiv.).[7]
-
Add a degassed solvent system of toluene and water (4:1 ratio).[7]
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Buchwald-Hartwig Amination
-
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine.[8]
-
Detailed Protocol for 3-Bromopyridine:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv.) under an inert atmosphere.[8]
-
Add 3-bromopyridine (1.0 equiv.) to the Schlenk tube. Seal the tube and evacuate and backfill with the inert gas (repeat three times).[8]
-
Add anhydrous toluene via syringe, followed by the amine (1.2 equiv.).[8]
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[8]
-
Extract the product with an organic solvent, wash with water and brine, and dry the organic layer.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
3. Sonogashira Coupling
-
Reaction Principle: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide to form a carbon-carbon bond.[7]
-
Detailed Protocol for 3-Bromopyridine:
-
To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper co-catalyst (e.g., CuI, 4 mol%), and the base (e.g., triethylamine, 3.0 equiv.).[7]
-
Add anhydrous THF, followed by the terminal alkyne (1.2 equiv.).[7]
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.[7]
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Visualizations
Diagram 1: General Experimental Workflow for Cross-Coupling Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Evolving Landscape of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis of Biological Activity
Researchers and drug development professionals are increasingly focusing on the versatile scaffold of imidazo[1,2-a]pyridine and its analogs, uncovering a broad spectrum of biological activities. This guide provides a comparative analysis of the biological performance of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and its related analogs, supported by experimental data from various studies. The primary therapeutic areas explored include oncology, infectious diseases, and neurology, with a consistent effort to establish clear structure-activity relationships.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential.[1][2] The introduction of a bromine atom at the 3-position and the saturation of the pyridine ring to a tetrahydroimidazo[1,2-a]pyridine system are key modifications that influence the biological profile of these compounds. This guide synthesizes findings on their anticancer, antimicrobial, and neurological activities, presenting a side-by-side comparison of various analogs.
Anticancer Activity: A Multi-pronged Attack on Tumor Cells
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways and induction of apoptosis.[1][3]
Comparative Cytotoxicity
The cytotoxic effects of various imidazo[1,2-a]pyridine analogs have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 3-amino-imidazo[1,2-a]pyridine (Compound 12) | HT-29 (Colon) | 4.15 ± 2.93 | [4][5] |
| 3-amino-imidazo[1,2-a]pyridine (Compound 14) | B16F10 (Melanoma) | 21.75 ± 0.81 | [4][5] |
| IP-5 | HCC1937 (Breast) | 45 | [6][7] |
| IP-6 | HCC1937 (Breast) | 47.7 | [6][7] |
| IP-7 | HCC1937 (Breast) | 79.6 | [6][7] |
| 6-Bromo-2-(4-(2-imidazolinyl)phenyl)-1H-imidazo[4,5-b]pyridine (Compound 14) | SW620 (Colon Carcinoma) | 0.7 | [8] |
| 6-Bromo-2-(4-amidinophenyl)-1H-imidazo[4,5-b]pyridine (Compound 10) | SW620 (Colon Carcinoma) | 0.4 | [8] |
| 1,3-bis-(4¹-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromide | COLO 205 (Colon) | lgGI50 = -5.35 | [9] |
| 1,3-bis-(4¹-methoxyphenyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-1-ium bromide | SK-MEL-5 (Melanoma) | lgGI50 = -5.57 | [9] |
Signaling Pathways Targeted by Imidazo[1,2-a]pyridines
Several studies have elucidated the mechanisms of action of these compounds, revealing their interference with crucial cancer-related signaling pathways.
One of the primary targets is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer.[3][7] Inhibition of this pathway leads to decreased cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine analogs.
Another significant pathway affected is the Wnt/β-catenin signaling pathway .[10] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1.[10]
Caption: Wnt/β-catenin signaling pathway and its inhibition by Imidazo[1,2-a]pyridine analogs.
Antimicrobial Activity: A Renewed Hope Against Resistant Strains
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown promising activity against a variety of bacterial and fungal strains.
Comparative Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial activity.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| (E)-N'-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives (8d, 8e, 8f) | E. coli | Zone of inhibition 30-33 mm | [11] |
| Pyridine derivatives from 4-bromo acetophenone | E. coli, B. mycoides, C. albicans | <0.0048 mg/mL for some derivatives | [12] |
| Imidazo[2,1-b][3][13][14]thiadiazole derivative (17a) | Fungus ATCC 9763 | 8 | [15] |
| Imidazo[2,1-b][3][13][14]thiadiazole derivative (17d) | Fungus ATCC 9763 | 8 | [15] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives (2 and 4) | Bacillus cereus (Gram-positive) | More sensitive | [16] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives (2 and 4) | Escherichia coli (Gram-negative) | More resistant | [16] |
Neurological and Other Biological Activities
Beyond cancer and infectious diseases, the imidazo[1,2-a]pyridine scaffold has been explored for other therapeutic applications.
-
Anti-ulcer Activity : 3-substituted imidazo[1,2-a]pyridines have been synthesized and shown to possess cytoprotective properties in anti-ulcer models.[17]
-
Excitatory Amino Acid Transporter (EAAT) Inhibition : Certain imidazo[1,2-a]pyridine-3-amines have been identified as selective inhibitors of EAAT subtype 3 (EAAT3), suggesting potential applications in neurological disorders.[14] For instance, compound 3e displayed a ~35-fold selectivity for EAAT3 (IC50 = 7.2 µM) over other EAAT subtypes.[14]
-
β-Amyloid Plaque Imaging : Halogenated imidazo[1,2-a]pyridine derivatives, such as the bromo derivative 17 , have shown excellent binding affinity (Ki = 10.3 ± 1.2 nM) to β-amyloid aggregates, indicating their potential as probes for Alzheimer's disease diagnosis.[18]
-
Antituberculosis Activity : Several imidazo[1,2-a]pyridine analogs have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[19]
Experimental Protocols
A general workflow for the synthesis and biological evaluation of these compounds is outlined below.
Caption: General experimental workflow for the development of Imidazo[1,2-a]pyridine-based therapeutic agents.
Key Experimental Methodologies
-
MTT Assay (Anticancer Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[6][7]
-
-
Agar Well Diffusion Method (Antimicrobial Activity): This method is used to assess the antimicrobial activity of a compound.
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Wells of a specific diameter are punched into the agar.
-
A known concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to the wells.
-
The plates are incubated under appropriate conditions for the microorganism to grow.
-
The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, resulting in a zone of inhibition around the well.
-
The diameter of the zone of inhibition is measured to determine the antimicrobial activity.[11]
-
Conclusion
The this compound scaffold and its analogs represent a highly promising class of compounds with a diverse range of biological activities. The structure-activity relationship studies consistently highlight that substitutions at various positions of the imidazo[1,2-a]pyridine ring significantly influence their potency and selectivity. While the data presented here provides a valuable comparative overview, further head-to-head studies with standardized assays are necessary for a more definitive comparison. The continued exploration of this chemical space is poised to yield novel therapeutic agents for a multitude of diseases.
References
- 1. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. mdpi.com [mdpi.com]
- 9. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents [pharmacia.pensoft.net]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Identification and Structure-Activity Relationship Study of Imidazo[1,2- a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
structure-activity relationship (SAR) studies of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives
Navigating the Structure-Activity Landscape of Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents
A recent study by Al-Qadi et al. explored the anticancer potential of eleven 3-aminoimidazo[1,2-α]pyridine compounds. The researchers synthesized these molecules using a one-pot Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) and evaluated their cytotoxicity against three cancer cell lines: MCF-7 (breast cancer), HT-29 (colon cancer), and B16F10 (melanoma), as well as a normal murine embryonic fibroblast cell line (MEF).[1]
Comparative Anticancer Activity
The in vitro antiproliferative activity of the synthesized compounds revealed significant variations based on the substitutions at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine core. The half-maximal inhibitory concentrations (IC50) for the most active compounds are summarized in the table below.
| Compound | R (C-2 substituent) | R' (C-3 substituent) | IC50 (µM) vs. HT-29 | IC50 (µM) vs. B16F10 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MEF (normal cells) |
| 11 | 3-Indolyl | p-chlorophenylamino | 18.34 ± 1.22 | 39.20 ± 1.84 | 20.47 ± 0.10 | > 200 |
| 12 | 4-Nitrophenyl | p-chlorophenylamino | 4.15 ± 2.93 | 64.81 ± 15.78 | 30.88 ± 14.44 | 40.54 ± 4.34 |
| 14 | 4-Methylphenyl (Tolyl) | p-chlorophenylamino | 44.45 ± 0.15 | 21.75 ± 0.81 | > 200 | > 200 |
| 18 | 2,4-Difluorophenyl | p-chlorophenylamino | 10.11 ± 0.70 | 14.39 ± 0.04 | 14.81 ± 0.20 | 16.31 ± 0.08 |
Data extracted from Al-Qadi et al., 2025.[1]
From this data, several key structure-activity relationships can be deduced:
-
Influence of the C-2 Substituent: The nature of the substituent at the C-2 position plays a crucial role in the anticancer activity.
-
An electron-withdrawing nitro group at the C-2 position (compound 12 ) resulted in the highest potency against the HT-29 colon cancer cell line (IC50 = 4.15 ± 2.93 µM).[1]
-
The presence of a bulky indole group (compound 11 ) conferred good activity against both HT-29 and MCF-7 cell lines.
-
A tolyl group (compound 14 ) led to notable activity against the B16F10 melanoma cell line.[1]
-
A 2,4-difluorophenyl group (compound 18 ) resulted in the most potent compound against the B16F10 cell line and showed strong activity across all tested cancer cell lines.
-
-
Role of the C-3 Substituent: All the highlighted compounds share a p-chlorophenylamino substituent at the C-3 position, suggesting this moiety is favorable for anticancer activity.
-
Selectivity: A critical aspect of drug development is selectivity towards cancer cells over normal cells.
Experimental Protocols
Synthesis of 3-aminoimidazo[1,2-α]pyridine Derivatives
The synthesis of the evaluated compounds was accomplished via the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR).[1]
General Procedure:
-
A mixture of 2-aminopyridine (2.0 mmol), the respective aldehyde (2.0 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.4 mmol) in methanol (10 mL) was stirred under a nitrogen atmosphere for one hour at 50 °C.
-
4-chlorophenyl isocyanide (2.0 mmol) was then added to the reaction mixture.
-
The resulting mixture was stirred at 60 °C for 24 hours.
-
After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.
In Vitro Antiproliferative Activity Assay
The cytotoxicity of the synthesized compounds was determined using the Trypan Blue Exclusion Assay.[1]
Cell Culture:
-
MCF-7, HT-29, B16F10, and MEF cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained in a humidified incubator at 37 °C with 5% CO2.
Cytotoxicity Assay:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds for 48 hours.
-
After the incubation period, the cells were harvested by trypsinization.
-
A sample of the cell suspension was mixed with an equal volume of 0.4% Trypan Blue stain.
-
The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer.
-
The percentage of cell viability was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curves.
Visualizing the Synthesis and SAR
To better understand the experimental workflow and the relationships between chemical structure and biological activity, the following diagrams were generated.
Caption: Workflow for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.
Caption: Key structure-activity relationships for anticancer activity.
References
comparative study of different synthetic routes to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic compound 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a valuable building block in medicinal chemistry and drug discovery. Its synthesis can be approached through several strategic pathways. This guide provides a comparative analysis of two primary synthetic routes, offering detailed experimental protocols, quantitative data, and a logical framework for selecting the most suitable method for your research needs.
At a Glance: Comparison of Synthetic Routes
Two principal strategies for the synthesis of this compound are outlined below:
-
Route A: Core Saturation Followed by Bromination. This approach first constructs the saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, which is subsequently brominated at the 3-position.
-
Route B: Bromination Followed by Pyridine Ring Reduction. This strategy involves the initial synthesis of the aromatic 3-bromoimidazo[1,2-a]pyridine, followed by the catalytic hydrogenation of the pyridine ring to yield the final saturated product.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies.
| Parameter | Route A: Core Saturation then Bromination | Route B: Bromination then Pyridine Reduction |
| Starting Materials | 2-Aminopyridine, γ-Butyrolactone | 2-Aminopyridine, α-Bromoacetaldehyde |
| Key Intermediates | 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 3-Bromoimidazo[1,2-a]pyridine |
| Overall Yield | Moderate | Good |
| Number of Steps | 2 | 2 |
| Key Reagents | Polyphosphoric acid, N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS), Platinum(IV) oxide (PtO₂) |
Logical Workflow for Synthetic Route Selection
The choice between these synthetic routes will depend on several factors, including the availability of starting materials, desired overall yield, and tolerance to specific reaction conditions. The following diagram illustrates a logical workflow for selecting the optimal synthetic pathway.
Caption: Decision workflow for selecting a synthetic route.
Experimental Protocols
Route A: Core Saturation Followed by Bromination
This two-step route begins with the synthesis of the saturated heterocyclic core, followed by electrophilic bromination.
Step A1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
This procedure involves the condensation of 2-aminopyridine with γ-butyrolactone.
-
Reagents: 2-Aminopyridine, γ-Butyrolactone, Polyphosphoric acid (PPA).
-
Procedure:
-
A mixture of 2-aminopyridine (1 equivalent) and γ-butyrolactone (1.2 equivalents) is added to polyphosphoric acid.
-
The reaction mixture is heated to 150-160 °C and stirred for 4-6 hours.
-
After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium carbonate solution.
-
The product is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
-
-
Expected Yield: ~70%
Step A2: Bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
The saturated core is brominated at the electron-rich 3-position of the imidazole ring using N-bromosuccinimide.
-
Reagents: 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
To a solution of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1 equivalent) in acetonitrile, N-bromosuccinimide (1.1 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford this compound.
-
-
Expected Yield: ~85%
Route B: Bromination Followed by Pyridine Ring Reduction
This route prioritizes the early introduction of the bromine atom, followed by the reduction of the aromatic pyridine ring.
Step B1: One-pot Synthesis of 3-Bromoimidazo[1,2-a]pyridine
This efficient one-pot reaction combines cyclization and bromination.
-
Reagents: 2-Aminopyridine, α-Bromoacetaldehyde solution (or equivalent), N-Bromosuccinimide (NBS), Sodium bicarbonate, Ethanol.
-
Procedure:
-
To a solution of 2-aminopyridine (1 equivalent) in ethanol, an aqueous solution of α-bromoacetaldehyde (1.1 equivalents) is added, followed by sodium bicarbonate (2 equivalents).
-
The mixture is stirred at room temperature for 1 hour.
-
N-Bromosuccinimide (1.1 equivalents) is then added, and the reaction is stirred for an additional 12 hours.
-
The reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield 3-bromoimidazo[1,2-a]pyridine.
-
-
Expected Yield: ~90%
Step B2: Catalytic Hydrogenation of 3-Bromoimidazo[1,2-a]pyridine
The aromatic pyridine ring of the brominated intermediate is reduced to the corresponding piperidine ring. Care must be taken to minimize dehalogenation.
-
Reagents: 3-Bromoimidazo[1,2-a]pyridine, Platinum(IV) oxide (PtO₂), Acetic acid, Hydrogen gas.
-
Procedure:
-
A solution of 3-bromoimidazo[1,2-a]pyridine (1 equivalent) in acetic acid is placed in a high-pressure reactor.
-
Platinum(IV) oxide (5 mol%) is added as the catalyst.
-
The reactor is purged with hydrogen gas and then pressurized to 50-70 bar.
-
The reaction is stirred at room temperature for 24-48 hours.
-
The catalyst is removed by filtration through celite, and the filtrate is carefully neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.
-
Purification by column chromatography yields this compound.
-
-
Expected Yield: ~80% (yield can be affected by competing dehalogenation)
Signaling Pathway Analogy: Synthetic Strategy
The decision-making process in selecting a synthetic route can be visualized as a simplified signaling pathway, where initial inputs (starting materials, desired outcomes) lead to a specific synthetic cascade.
Caption: Synthetic pathways to the target molecule.
Validating the Structure of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is paramount. This guide provides a comparative analysis of the expected structural validation data for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and outlines the detailed experimental protocols necessary for its confirmation.
The bicyclic scaffold of imidazo[1,2-a]pyridines is a well-recognized privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a bromine atom and the saturation of the pyridine ring in this compound can significantly influence its physicochemical properties and biological profile. Therefore, rigorous structural elucidation is crucial.
Comparative Spectroscopic Data
| Analysis | This compound (Expected) | Alternative: 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromide [1][2] | Alternative: 3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
| ¹H NMR (ppm) | Signals for the four methylene groups (-CH₂-) of the tetrahydro-pyridine ring are expected in the aliphatic region (approx. 1.8-4.0 ppm). A singlet for the proton on the imidazole ring is anticipated in the aromatic region (approx. 7.0-7.5 ppm). | Multiplets for the four methylene groups (-CH₂CH₂-) in the range of 1.75–3.50 ppm. Aromatic protons from the diaryl groups appear in the range of 7.00-7.89 ppm. A singlet for the -OH proton is also observed.[1][2] | Similar aliphatic signals to the title compound, with an additional singlet for the methyl group (-CH₃) around 2.0-2.5 ppm. |
| ¹³C NMR (ppm) | Aliphatic carbons of the tetrahydro-pyridine ring are expected in the range of 20-50 ppm. The carbons of the imidazole ring will appear in the aromatic region (approx. 110-150 ppm), with the bromine-substituted carbon being downfield shifted. | Aliphatic carbons are observed at approximately 17-24 ppm. Imidazole and aromatic carbons are in the range of 92-165 ppm.[1][2] | The carbon of the methyl group will appear around 15-20 ppm. The pattern of the other carbons will be similar to the title compound, with slight shifts due to the methyl substituent. |
| Mass Spec. (m/z) | The molecular ion peak [M]⁺ is expected at m/z 200/202, reflecting the isotopic pattern of bromine (¹⁹Br/⁸¹Br). The [M+H]⁺ peak would be at m/z 201/203. | The mass spectrum shows the molecular ion corresponding to the cation [M+H]⁺. For example, for a derivative with a methoxyphenyl and a bromophenyl group, the m/z is 389.2.[1] | The molecular ion peak [M]⁺ is expected at m/z 214/216, and the [M+H]⁺ peak at m/z 215/217. |
| IR (cm⁻¹) | Characteristic C-H stretching of aliphatic groups (2850-3000 cm⁻¹), C=N stretching of the imidazole ring (around 1650 cm⁻¹), and C-Br stretching (500-600 cm⁻¹). | C-H stretching (aliphatic and aromatic), O-H stretching (broad, around 3400 cm⁻¹), and C=N stretching are observed. | Similar to the title compound, with additional C-H bending from the methyl group. |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural validation of this compound.
Synthesis
A plausible synthetic route involves the cyclization of a substituted aminopyridine. A general procedure, adapted from the synthesis of similar imidazo[1,2-a]pyridines, is as follows:
-
Reaction Setup: To a solution of 2-amino-3-bromopyridine in a suitable solvent (e.g., ethanol, DMF), add 1,4-dibromobutane.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition and exact mass of the synthesized compound.
-
Infrared Spectroscopy: IR spectra should be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and structural validation of the target compound.
Caption: A flowchart illustrating the synthesis and structural validation process.
This comprehensive approach, combining predicted data with established experimental protocols, provides a robust framework for the successful synthesis and structural confirmation of this compound, enabling further investigation into its potential applications.
References
Assessing the Purity of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and research chemicals is a cornerstone of drug discovery and development. For novel heterocyclic compounds such as 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a derivative of the privileged imidazo[1,2-a]pyridine scaffold, establishing a robust analytical method for purity determination is critical. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for this purpose, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a premier method for analyzing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include starting materials, by-products, and degradation products.
A typical Reverse-Phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. This technique separates molecules based on their hydrophobicity.
Experimental Protocol: Proposed RP-HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate a wide range of aromatic and heterocyclic compounds.
-
Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer. Based on the imidazo[1,2-a]pyridine core, a wavelength in the range of 254-280 nm is expected to be suitable. The DAD should monitor a wider range (e.g., 200-400 nm) to detect any co-eluting impurities.
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh a certified reference standard of this compound. Dissolve in a suitable diluent (e.g., a 50:50 v/v mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL. Prepare working standards of appropriate concentrations by serial dilution.
-
Sample Preparation: Accurately weigh the sample to be tested. Dissolve in the diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis and Quantification:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assay, a calibration curve is constructed by plotting the peak area of the standard against its concentration.
Hypothetical Performance Data for the Proposed HPLC Method
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Alternative Analytical Techniques for Purity Assessment
While HPLC is the preferred method, other techniques can provide complementary or preliminary purity information.
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | - Simple, rapid, and cost-effective.- Suitable for screening multiple samples. | - Lower resolution and sensitivity compared to HPLC.- Primarily qualitative or semi-quantitative. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). | - Provides structural confirmation.- qNMR can determine purity without a reference standard of the impurity. | - Lower sensitivity than HPLC for detecting minor impurities.- Requires more complex data analysis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | - Provides molecular weight information for impurities.- High sensitivity and specificity. | - More complex and expensive instrumentation.- Quantitative analysis can be more challenging than with UV detection. |
Experimental Workflows
Caption: HPLC experimental workflow for purity assessment.
Logical Comparison of Methods
Caption: Logical comparison of analytical methods.
Conclusion
For the definitive purity assessment of this compound, a validated RP-HPLC method is the recommended approach, offering a superior combination of resolution, sensitivity, and quantitative accuracy. While techniques like TLC can be employed for rapid, preliminary checks, and NMR and LC-MS are invaluable for structural elucidation and impurity identification, HPLC remains the gold standard for routine quality control and release testing in research and development settings. The adoption of a robust HPLC method, as outlined in this guide, will ensure the reliability and reproducibility of scientific data.
Brominated vs. Non-Brominated Imidazopyridines: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse range of therapeutic agents. A key structural modification to this scaffold is the introduction of a bromine atom, which can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the therapeutic potential of brominated versus non-brominated imidazopyridines, focusing on their applications as modulators of the GABA-A receptor and as anticancer agents. The information presented is supported by experimental data to facilitate objective comparison and inform future drug discovery efforts.
Modulation of GABA-A Receptors: A Tale of Two Activities
Imidazopyridines are well-known for their interaction with the benzodiazepine binding site of the GABA-A receptor, a key target for anxiolytic and hypnotic drugs. The presence or absence of bromine on the imidazopyridine core can dramatically shift the pharmacological profile from agonistic to antagonistic or inverse agonistic activity.
Quantitative Comparison of Binding Affinities
While direct head-to-head studies comparing the binding affinities of brominated and non-brominated imidazopyridines at the GABA-A receptor are not abundant in the public domain, structure-activity relationship (SAR) studies provide valuable insights. For instance, research on fused imidazopyridines has shown that 7-halo analogues, which would include brominated compounds, exhibit agonist activity. In contrast, most derivatives with an unsubstituted isoxazolyl group act as antagonists or inverse agonists[1].
The following table summarizes the binding affinities (Ki) of two well-characterized non-brominated imidazopyridines, Zolpidem and Alpidem, for different GABA-A receptor α subunits. This data serves as a baseline for understanding the typical binding profile of non-brominated compounds in this class.
| Compound | Receptor Subtype | Ki (nM) | Primary Effect |
| Zolpidem (Non-brominated) | α1 | 20-50 | Hypnotic |
| α2 | ~400 | Weak Anxiolytic | |
| α3 | ~400 | Weak Anxiolytic | |
| α5 | >15,000 | N/A | |
| Alpidem (Non-brominated) | α1 | High Affinity | Anxiolytic |
| α2 | Lower Affinity | Anxiolytic | |
| α3 | Lower Affinity | Anxiolytic | |
| α5 | Low Affinity | N/A |
Experimental Protocols
GABA-A Receptor Binding Assay ([3H]flunitrazepam displacement):
This assay is a standard method to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
-
Membrane Preparation: Whole brains (excluding cerebellum) from male Wistar rats are homogenized in a Na-K phosphate buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended to obtain a crude synaptosomal membrane preparation.
-
Binding Reaction: A specific amount of membrane protein (e.g., 2 mg) is incubated with a fixed concentration of [3H]flunitrazepam (e.g., 1 nM), a radiolabeled benzodiazepine agonist, in the presence of varying concentrations of the test compound (brominated or non-brominated imidazopyridine).
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound [3H]flunitrazepam, is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled benzodiazepine (e.g., 10 µM diazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of [3H]flunitrazepam (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathway
The interaction of imidazopyridines with the GABA-A receptor modulates the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.
Anticancer Potential: The Impact of Bromination on Cytotoxicity
Imidazopyridine derivatives have emerged as promising anticancer agents, targeting various signaling pathways crucial for tumor growth and survival. The introduction of bromine can enhance the cytotoxic activity of these compounds.
Quantitative Comparison of Cytotoxic Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of non-brominated imidazopyridine derivatives against human breast cancer cell lines, providing a baseline for comparison as more data on brominated analogs becomes available.
| Compound/Derivative | Target Cell Line | IC50 (µM) |
| Compound 15 | MCF-7 | 1.6 |
| MDA-MB-231 | 22.4 |
Experimental Protocols
MTT Cytotoxicity Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cells (e.g., MCF-7 or MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (brominated or non-brominated imidazopyridine) and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways
Imidazopyridines exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways.
Wnt/β-catenin Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
Conclusion
The addition of a bromine atom to the imidazopyridine scaffold represents a significant strategy in the design of novel therapeutic agents. In the context of GABA-A receptor modulation, bromination appears to favor agonist activity, a crucial feature for anxiolytic and hypnotic drugs. In oncology, emerging evidence suggests that brominated imidazopyridines may possess enhanced cytotoxic effects against cancer cells.
This guide highlights the importance of direct, comparative studies to fully elucidate the therapeutic advantages of brominated imidazopyridines. The provided experimental protocols and signaling pathway diagrams serve as a foundation for researchers to design and interpret future studies in this promising area of drug discovery. As more quantitative data becomes available, a clearer picture of the structure-activity relationships will emerge, paving the way for the development of next-generation imidazopyridine-based therapeutics with improved efficacy and selectivity.
References
- 1. Synthesis and structure--activity relationships of fused imidazopyridines: a new series of benzodiazepine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
in vitro evaluation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives against cancer cell lines
A detailed guide for researchers and drug development professionals on the cytotoxic potential of substituted imidazo[1,2-a]pyridine and its tetrahydro derivatives against various cancer cell lines.
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[1] Derivatives of this core structure have been extensively investigated for their therapeutic potential, with a significant focus on their application as anticancer agents.[1][2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways such as PI3K/Akt/mTOR and the induction of apoptosis.[1][3] This guide provides a comparative analysis of the in vitro anticancer activity of various substituted imidazo[1,2-a]pyridine and 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives, summarizing key experimental data and methodologies to aid in ongoing research and development efforts. It is important to note that while a broad range of derivatives are discussed, specific data on 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives was not available in the reviewed literature.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: Cytotoxicity of 3-Aminoimidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 11 | MCF-7 (Breast) | 20.47 ± 0.10 |
| HT-29 (Colon) | 18.34 ± 1.22 | |
| B16F10 (Melanoma) | 39.20 ± 1.84 | |
| 12 | MCF-7 (Breast) | 30.88 ± 14.44 |
| HT-29 (Colon) | 4.15 ± 2.93[4] | |
| B16F10 (Melanoma) | 64.81 ± 15.78 | |
| 13 | MCF-7 (Breast) | 66.48 ± 37.87 |
| HT-29 (Colon) | 48.31 ± 0.53 | |
| B16F10 (Melanoma) | 197.06 ± 14.42 | |
| 14 | HT-29 (Colon) | 44.45 ± 0.15 |
| B16F10 (Melanoma) | 21.75 ± 0.81 | |
| 18 | MCF-7 (Breast) | 14.81 ± 0.20[4] |
| HT-29 (Colon) | 10.11 ± 0.70[4] |
Data sourced from a study on 3-aminoimidazo[1,2-α]pyridine compounds.[4]
Table 2: Cytotoxicity of Novel Imidazo[1,2-a]pyridine (IP) Derivatives against Breast Cancer
| Compound | Cancer Cell Line | IC50 (µM) |
| IP-5 | HCC1937 (Breast) | 45[5][6] |
| IP-6 | HCC1937 (Breast) | 47.7[5][6] |
| IP-7 | HCC1937 (Breast) | 79.6[5][6] |
Data from an investigation into the anticancer effects of novel Imidazo[1,2-a]Pyridine compounds against HCC1937 breast cancer cells.[5][6]
Table 3: Cytotoxicity of Dimethyl-Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 |
| WM115 (Melanoma) | 9.7 - 44.6 | |
| HeLa (Cervical) | 9.7 - 44.6 |
IC50 values for compounds 5-7 ranged from 9.7 to 44.6 µM across the tested cell lines, with compound 6 being the most potent.[3]
Experimental Protocols
The following sections detail the methodologies employed in the cited studies for the in vitro evaluation of imidazo[1,2-a]pyridine derivatives.
Cell Viability and Cytotoxicity Assays
The primary method for assessing the anticancer activity of the synthesized compounds was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5]
MTT Assay Protocol:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: Following incubation, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Other assays mentioned include the trypan blue dye exclusion assay and clonogenic survival assay to determine cell death and long-term proliferative capacity, respectively.[5]
Apoptosis and Cell Cycle Analysis
Flow cytometry was utilized to investigate the induction of apoptosis and effects on the cell cycle.
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cells were treated with the test compounds for a defined period.
-
Staining: The treated cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment and Fixation: Cells were treated with the compounds, harvested, and fixed in ethanol.
-
Staining: The fixed cells were treated with RNase and stained with PI.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
Western blotting was employed to determine the levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.[5] This technique allows for the identification of the molecular targets of the compounds and elucidation of their mechanism of action.
Visualizations
Experimental Workflow
Caption: General workflow for the in vitro evaluation of anticancer compounds.
Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a promising framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant cytotoxic activity against a range of cancer cell lines, often in the low micromolar range. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of crucial cell survival pathways like PI3K/Akt/mTOR. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety profiles of these compounds for potential clinical applications. The lack of specific data on this compound derivatives highlights a potential area for future research within this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Derivatives and Analogs Against Key Cancer Targets
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the docking performance of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives and related imidazo[1,2-a]pyridine analogs against prominent cancer-associated protein targets. By summarizing quantitative data from various studies, detailing experimental protocols, and visualizing key pathways and workflows, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" structure due to its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This guide focuses on in silico docking studies, a critical step in modern drug development for predicting binding affinities and modes of interaction between small molecules and their protein targets.
Data Presentation: Comparative Docking Scores
The following tables summarize the binding affinities (docking scores) of various imidazo[1,2-a]pyridine derivatives against key protein targets implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K). Lower docking scores typically indicate a higher predicted binding affinity.
| Derivative/Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| Imidazo[1,2-a]pyridine-based Compound C | Oxidoreductase | -9.207 | - | - |
| 2-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine | EGFR-TK | Not explicitly stated, but showed favorable interactions | - | - |
| Imidazo[1,2-a]pyridine derivative 26 | VEGFR-2 | Not explicitly stated, but potent inhibitor (IC50 = 2.2 nM) | - | - |
| Imidazo[1,2-a]pyridine derivative 13k | PI3Kα | Not explicitly stated, but potent inhibitor (IC50 = 1.94 nM) | - | - |
| Tetrahydroimidazo[1,2-a]pyridine 4a (unsubstituted) | α-glucosidase | -5.32 | Acarbose | - |
| Tetrahydroimidazo[1,2-a]pyridine 4b (4-chloro derivative) | α-glucosidase | -6.02 | Acarbose | - |
| Tetrahydroimidazo[1,2-a]pyridine 4k (4-cyano derivative) | α-glucosidase | -6.25 | Acarbose | - |
Note: Direct comparative docking data for a series of this compound derivatives against these specific targets is limited in publicly available literature. The table presents data for structurally related compounds to provide insights into the potential of this scaffold.
Experimental Protocols: Molecular Docking Methodology
The following protocol is a generalized representation of the methodologies commonly employed in the molecular docking studies of imidazo[1,2-a]pyridine derivatives.
Protein Preparation
The three-dimensional crystal structures of the target proteins (e.g., EGFR, VEGFR-2, PI3K) are retrieved from the Protein Data Bank (PDB). The protein structures are then prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then minimized to relieve any steric clashes.
Ligand Preparation
The 2D structures of the this compound derivatives and other analogs are sketched using chemical drawing software. These 2D structures are then converted into 3D structures. The ligands undergo energy minimization to obtain a stable conformation. Different possible tautomers and ionization states at a physiological pH are generated.
Grid Generation
A binding site on the target protein is defined, typically centered on the active site where the native ligand binds. A grid box is generated around this binding site to define the space where the docking software will search for favorable binding poses of the ligands.
Molecular Docking
Molecular docking is performed using software such as AutoDock, Glide, or Molegro Virtual Docker.[1] The prepared ligands are docked into the defined binding site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose, usually expressed as a docking score in kcal/mol. The poses with the lowest energy scores are considered the most favorable.
Analysis of Results
The docking results are analyzed to identify the best-docked poses for each ligand. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are visualized and examined. The docking scores of the different derivatives are compared to each other and to that of a reference compound (a known inhibitor) to predict their relative binding affinities.
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathway Visualizations
Understanding the biological context of the protein targets is crucial for interpreting the significance of docking results. The following diagrams illustrate the signaling pathways of EGFR, VEGFR-2, and PI3K/Akt/mTOR.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a key regulator of cell growth, proliferation, and survival.[2] Aberrant activation of this pathway is a common feature in many cancers.
Caption: The EGFR signaling cascade leading to cell proliferation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
The VEGFR-2 signaling pathway is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: The VEGFR-2 signaling pathway promoting angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][4][5] Its dysregulation is frequently observed in various types of cancer.
Caption: The PI3K/Akt/mTOR signaling pathway in cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Assessing the Selectivity of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antifungal, and central nervous system effects.[1][2] 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a key intermediate in the synthesis of various therapeutic agents, and understanding its selectivity is crucial for target validation and lead optimization.[3] This guide provides a comparative overview of the potential selectivity of this compound based on data from closely related analogs and outlines standard experimental protocols for its assessment.
Comparative Selectivity of Imidazo[1,2-a]pyridine Derivatives
While specific quantitative selectivity data for this compound is not extensively available in the public domain, the selectivity of analogous compounds provides valuable insights into its potential biological targets. Imidazo[1,2-a]pyridine derivatives have been notably investigated as kinase inhibitors and modulators of GABA-A receptors.
Kinase Inhibitor Selectivity
Several studies have demonstrated the potential of the imidazo[1,2-a]pyridine core to act as a scaffold for potent and selective kinase inhibitors. The selectivity of these compounds is critical to minimize off-target effects and associated toxicities.
Below is a representative table summarizing the kinase selectivity of a hypothetical imidazo[1,2-a]pyridine derivative, "Compound X," which shares structural similarities with this compound. This data is illustrative and intended to demonstrate how selectivity is typically presented.
| Kinase Target | IC50 (nM) of Compound X | Selectivity Ratio (vs. Off-Target) |
| Primary Target (e.g., PI3Kα) | 15 | - |
| Off-Target 1 (e.g., mTOR) | 350 | 23.3-fold |
| Off-Target 2 (e.g., CDK2) | >10,000 | >667-fold |
| Off-Target 3 (e.g., VEGFR2) | 850 | 56.7-fold |
This table presents hypothetical data for illustrative purposes.
GABA-A Receptor Subtype Selectivity
The imidazo[1,2-a]pyridine scaffold is also found in compounds that modulate the activity of GABA-A receptors, which are important targets for anxiolytics and sedatives.[3] Selectivity among the different GABA-A receptor alpha subunits is key to achieving a desired therapeutic effect while avoiding unwanted side effects like sedation.
The following table illustrates the binding affinity (Ki) of a representative imidazo[1,2-a]pyridine analog, "Compound Y," across different GABA-A receptor subtypes.
| GABA-A Receptor Subtype | Ki (nM) of Compound Y | Functional Activity |
| α1β2γ2 | 250 | Weak Agonist |
| α2β2γ2 | 25 | Potent Agonist |
| α3β2γ2 | 30 | Potent Agonist |
| α5β2γ2 | 400 | Weak Agonist |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
To assess the selectivity of this compound, a series of well-established in vitro and cell-based assays should be employed.
Kinase Selectivity Profiling
A common approach to determine kinase inhibitor selectivity is to screen the compound against a large panel of kinases.
1. In Vitro Kinase Panel Screening (Radiometric Assay)
-
Objective: To determine the IC50 values of the test compound against a broad range of purified kinases.
-
Materials:
-
Purified recombinant kinases.
-
Specific peptide substrates for each kinase.
-
Test compound (this compound) stock solution in DMSO.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
[γ-³³P]ATP.
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In the wells of a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
2. Cellular Target Engagement Assay
-
Objective: To confirm that the compound inhibits the target kinase within a cellular context.
-
Method: Western blotting to detect the phosphorylation of a known downstream substrate of the target kinase.
-
Procedure:
-
Culture cells known to have an active signaling pathway involving the target kinase.
-
Treat the cells with various concentrations of the test compound for a specific duration.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate and a primary antibody for the total protein as a loading control.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of phosphorylation inhibition.
-
GABA-A Receptor Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
1. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for different GABA-A receptor subtypes.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.).
-
A suitable radioligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [³H]Ro15-1788 or [³H]Flumazenil).[4]
-
Test compound stock solution in DMSO.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled competitor for non-specific binding determination (e.g., Diazepam).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, set up triplicate reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled competitor), and competitive binding (membranes + radioligand + serial dilutions of the test compound).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways that could be modulated by this compound and its analogs.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a halogenated heterocyclic compound. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal process, it is imperative to be fully aware of the potential hazards associated with this compound. The compound is designated with the signal word "Warning" and is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently.[1] |
| Body Protection | A laboratory coat must be worn.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4] |
II. Waste Segregation and Collection
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.[5]
-
Waste Stream Identification: this compound is a halogenated organic compound. It must be collected in a waste container specifically designated for halogenated organic waste .[1][5] Do not mix it with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[6]
-
Container Management:
-
Use a compatible, leak-proof container with a secure screw-top cap. The original container, if empty and in good condition, can be a suitable choice.[7]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[7] If other substances are present in the waste, their names and approximate concentrations must also be listed.
-
Keep the waste container closed at all times, except when adding waste.[7]
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[8][9]
-
III. Disposal Procedures: A Step-by-Step Protocol
A. Disposal of Unused or Waste Solid Compound:
-
Working within a chemical fume hood, carefully transfer the solid this compound into the designated halogenated organic waste container using a clean spatula.
-
Avoid creating dust.
-
Securely cap the waste container.
B. Disposal of Solutions Containing the Compound:
-
Pour the solution directly into the designated liquid halogenated organic waste container.
-
Avoid splashing.
-
Securely cap the waste container.
C. Decontamination of Labware and Empty Containers:
-
Triple Rinse: Rinse any contaminated labware (e.g., beakers, flasks) and the empty original container three times with a suitable solvent such as ethanol or acetone.
-
Collect Rinsate: The rinsate from these cleaning procedures is considered hazardous waste and must be collected and added to the liquid halogenated organic waste container.[2]
-
Final Disposal of Cleaned Containers: Once thoroughly decontaminated and air-dried, the empty container should have its label defaced or removed before being discarded with regular laboratory glass or plastic waste, in accordance with institutional policies.[6]
D. Spill Management:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For a small spill, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad to absorb the material.
-
Collection: Carefully sweep or scoop up the absorbed material and place it in the designated halogenated organic waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your laboratory supervisor or environmental health and safety department.
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Spill response procedure for halogenated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 156817-72-0 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. ethz.ch [ethz.ch]
- 6. vumc.org [vumc.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS No. 156817-72-0) in a research and development setting. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on available safety data for the compound and established best practices for handling structurally related brominated heterocyclic compounds.
Hazard Summary
Based on available GHS data, this compound is classified with the following hazards:
The signal word for this compound is "Warning".[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.
| Protection Category | Equipment | Standard/Specification | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | - | To minimize inhalation of dust or vapors.[3][4] |
| Eye and Face Protection | Chemical Splash Goggles | ANSI Z87.1 Compliant | Protects against chemical splashes.[3] |
| Face Shield | To be worn over goggles | Provides full-face protection during splash-prone procedures.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact. For prolonged contact, consult the manufacturer's resistance guide. | Prevents direct skin contact. Double-gloving is recommended.[3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex® or 100% cotton recommended | Protects skin and personal clothing from contamination. Must be fully buttoned.[3][4] |
| Full-Length Pants | - | Covers the lower body to prevent skin exposure.[3] | |
| Foot Protection | Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[3][4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient. | Prevents respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Verify the accessibility and functionality of a safety shower, eyewash station, and fire extinguisher.[4]
-
PPE: Don all required PPE as detailed in the table above before entering the handling area.[4]
-
Work Area Setup: Prepare the work area within the fume hood by lining the surface with absorbent, disposable bench paper.[3]
2. Handling the Compound:
-
Weighing and Transfer: All weighing and handling of the solid compound must occur within a certified chemical fume hood to control airborne particulates.[3] Use anti-static weigh paper or a tared container. Use a spatula for transfers and handle with care to minimize dust generation.[3]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]
-
Storage: Keep the container tightly closed when not in use.[3][5] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]
3. Post-Handling:
-
Decontamination: Clean the work area thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[3][4]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[3][4]
-
General Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[4]
-
Segregation: Do not mix incompatible waste streams.[4]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[4]
-
Prohibition: Do not dispose of this chemical down the drain or in regular trash.[3]
-
Experimental Workflow and Safety Diagram
Caption: Operational and Disposal Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
